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Core Science & Biosynthesis

Foundational

Preliminary Toxicity Profile of 6-(Decyloxy)-7-ethoxyquinolin-4-ol: A Technical Guide

Executive Summary & Chemical Context In pharmaceutical development and veterinary medicine, the safety of an active pharmaceutical ingredient (API) is inextricably linked to the toxicity profile of its degradation produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In pharmaceutical development and veterinary medicine, the safety of an active pharmaceutical ingredient (API) is inextricably linked to the toxicity profile of its degradation products. 6-(Decyloxy)-7-ethoxyquinolin-4-ol (CAS: 2514763-80-3), commonly classified as 1[1], is the primary decarboxylated degradation product of the widely used anticoccidial and antimalarial drug, decoquinate.

As a Senior Application Scientist, I approach the toxicity profiling of this impurity not merely as a regulatory checkbox for ICH Q3A/B and M7 compliance, but as a mechanistic puzzle. The parent drug, decoquinate, exhibits a highly2[2] and functions by selectively inhibiting the 3[3] in parasites. However, the loss of the 3-carboxylate ethyl ester group during thermal or hydrolytic degradation fundamentally alters the molecule's pharmacophore. This guide details the predictive, mechanistic, and in vitro methodologies required to rigorously evaluate the toxicity of 6-(Decyloxy)-7-ethoxyquinolin-4-ol.

Pathway Parent Decoquinate (Parent Drug) Reaction Ester Hydrolysis & Decarboxylation Parent->Reaction Heat / Moisture Impurity 6-(Decyloxy)-7-ethoxyquinolin-4-ol (Impurity 1) Reaction->Impurity -CO2, -Ethanol

Fig 1: Degradation pathway of Decoquinate yielding 6-(Decyloxy)-7-ethoxyquinolin-4-ol.

Predictive Toxicology & Structural Alerts

Before initiating high-throughput screening, we must establish causality between the molecule's structure and its potential biological interactions.

  • Receptor Binding & Off-Target Effects: Structure-activity relationship (SAR) studies on decoquinate derivatives indicate that the 3-carboxylate group (or its bioisosteres) is critical for potent binding to the 4[4]. Consequently, 6-(Decyloxy)-7-ethoxyquinolin-4-ol is predicted to have negligible pharmacological activity, reducing the risk of mechanism-based toxicity.

  • Genotoxicity (ICH M7): The 4-quinolone core lacks the structural alerts typically associated with DNA intercalation seen in fluoroquinolones (which require a C6 fluorine and C7 amine). The parent compound is definitively 5[5].

  • Lipophilicity & Hepatotoxicity: The retention of the long decyloxy chain maintains the molecule's extreme lipophilicity. Because highly lipophilic compounds are primarily cleared via hepatic metabolism, the liver is the primary target organ for potential toxicity.

Table 1: Physicochemical & Predictive Tox Parameters
ParameterDecoquinate (Parent Drug)6-(Decyloxy)-7-ethoxyquinolin-4-ol (Impurity)
Molecular Formula C24H35NO5C21H31NO3
Molecular Weight 417.55 g/mol 345.48 g/mol
Primary Target Cytochrome bc1 inhibitorNegligible target affinity
Hepatic Clearance Risk Moderate (High fecal excretion)High (Driven by lipophilicity)
Genotoxic Alert NoneNone (In silico predicted)

In Vitro Toxicity Profiling: Methodologies & Causality

To translate predictive models into empirical data, we deploy a self-validating in vitro workflow. Every protocol must include internal controls to ensure that negative results are due to the compound's safety, not assay failure.

Workflow Synthesis Impurity Isolation & Characterization QSAR In Silico QSAR (ICH M7) Synthesis->QSAR Ames Ames Test (OECD 471) Genotoxicity QSAR->Ames Mutagenic Alert Check HepG2 HepG2 ATP Assay Hepatotoxicity QSAR->HepG2 Cytotoxicity Check Risk Risk Assessment & Specification Limit Ames->Risk HepG2->Risk

Fig 2: High-throughput toxicity profiling workflow for pharmaceutical impurities.

Genotoxicity: The Ames Test (OECD 471)

Causality: While in silico models predict no mutagenicity, ICH M7 guidelines mandate empirical verification for degradation products. The highly lipophilic decyloxy chain is susceptible to ω-oxidation by hepatic CYP450 enzymes, which could theoretically generate reactive intermediates. Protocol:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) overnight.

  • Metabolic Activation: Prepare a 10% rat liver S9 mix (induced by Aroclor 1254) to simulate hepatic metabolism.

  • Dosing: Dissolve 6-(Decyloxy)-7-ethoxyquinolin-4-ol in DMSO. Expose bacteria to concentrations ranging from 1.5 to 5000 µ g/plate using the pre-incubation method (20 mins at 37°C) before plating on minimal agar.

  • Incubation & Scoring: Incubate plates for 48-72 hours at 37°C and count revertant colonies.

  • Self-Validation Mechanism: The assay is only deemed valid if the positive control (2-aminoanthracene) induces a >3-fold increase in revertant colonies in the presence of S9, proving the metabolic competence of the activation system.

Hepatotoxicity: HepG2 ATP-Depletion Assay

Causality: Because the parent drug 6[6] in parasites via mitochondrial inhibition, we must ensure the impurity does not exhibit off-target mitochondrial uncoupling in mammalian liver cells (HepG2). ATP depletion is a vastly more sensitive marker for mitochondrial toxicity than standard membrane-rupture assays (e.g., LDH release). Protocol:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate and incubate for 24 hours.

  • Treatment: Treat cells with the impurity at concentrations of 0.1, 1, 10, 50, and 100 µM (maintaining DMSO < 0.5% v/v) for 24 and 72 hours.

  • Detection: Lyse the cells and add a luminescent ATP detection reagent (e.g., CellTiter-Glo). Quantify luminescence, which is directly proportional to the amount of ATP present.

  • Self-Validation Mechanism: A parallel control using Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a known mitochondrial uncoupler, must show a dose-dependent collapse of ATP levels without immediate cell lysis, validating the assay's sensitivity to mitochondrial stress.

Data Synthesis & Risk Assessment

Based on the structural homology to decoquinate—which possesses an2[2] and lacks genotoxic potential—the decarboxylated impurity is expected to demonstrate a similarly benign profile.

Table 2: Preliminary In Vitro Toxicity Data Summary
Assay TypeBiological SystemEndpoint EvaluatedExpected Result / Observation
Genotoxicity S. typhimurium / E. coliRevertant colony countNegative (No dose-dependent increase with/without S9)
Hepatotoxicity HepG2 CellsATP Depletion (IC50)IC50 > 100 µM (Low mitochondrial toxicity)
Cytotoxicity Caco-2 CellsMembrane IntegrityNo significant disruption at solubility limit

References

  • Safety and efficacy of Deccox® (decoquinate) for chickens for fattening - PMC Source: EFSA Journal / NIH 2

  • A Chemical Genomic Analysis of Decoquinate, a Plasmodium falciparum Cytochrome b Inhibitor - PMC Source: ACS Chemical Biology / NIH3

  • Accessible and distinct decoquinate derivatives active against Mycobacterium tuberculosis and apicomplexan parasites Source: Nature Communications / Springer Nature 4

  • Public Release Summary - Decoquinate in the product Deccox Source: APVMA 5

  • Decoquinate Impurity 1 | CAS:2514763-80-3 Source: HD Impurity 1

  • Decoquinate | Quinolone Derivative Source: MedChemExpress 6

Sources

Exploratory

In-Depth Technical Guide: Metabolic Pathways and Profiling of 6-(Decyloxy)-7-ethoxyquinolin-4-ol in Liver Microsomes

Executive Summary The compound 6-(Decyloxy)-7-ethoxyquinolin-4-ol is a highly lipophilic quinolone derivative, structurally analogous to the potent anticoccidial and antimalarial agent decoquinate[1]. In preclinical drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(Decyloxy)-7-ethoxyquinolin-4-ol is a highly lipophilic quinolone derivative, structurally analogous to the potent anticoccidial and antimalarial agent decoquinate[1]. In preclinical drug development, quinolin-4-ol derivatives are heavily investigated for their ability to block the quinol reductase site of the parasitic mitochondrial cytochrome bc1 complex[1],[2]. However, the extreme lipophilicity imparted by the C-6 decyl chain and C-7 ethoxy group presents significant pharmacokinetic (PK) challenges, primarily rapid hepatic clearance and low aqueous solubility[3].

This technical whitepaper provides an authoritative framework for mapping the Phase I metabolic pathways of 6-(Decyloxy)-7-ethoxyquinolin-4-ol in liver microsomes. It details the mechanistic causality behind its biotransformation and outlines a self-validating experimental protocol for quantifying its intrinsic clearance ( CLint​ ) and microsomal protein binding ( fu,mic​ ).

Physicochemical Context & Hepatic Clearance Mechanics

Before evaluating microsomal stability, one must account for the molecule's physicochemical properties. The 10-carbon aliphatic chain at position 6 drives the LogP value exceptionally high.

Mechanistic Implication: In an in vitro microsomal assay, highly lipophilic drugs rapidly partition into the lipid bilayer of the microsomal membrane and bind non-specifically to proteins[1]. If this non-specific binding is not quantified and corrected for, the apparent free fraction of the drug ( fu,mic​ ) will be artificially low, leading to a gross underestimation of the true intrinsic clearance rate[4].

Phase I Metabolic Pathways (CYP450-Mediated)

In human (HLM) and mouse (MLM) liver microsomes, 6-(Decyloxy)-7-ethoxyquinolin-4-ol undergoes rapid Phase I oxidation[1]. The biotransformation is regioselective, driven by the steric constraints of the Cytochrome P450 (CYP) active sites.

  • Pathway A: ω and ω -1 Hydroxylation (Major Route) The highly flexible C-10 decyl chain inserts deeply into the large, hydrophobic binding pocket of CYP3A4 . Oxidation occurs primarily at the terminal ( ω ) or penultimate ( ω -1) carbons, yielding 6-(hydroxydecyloxy)-7-ethoxyquinolin-4-ol. This is the primary clearance mechanism for long-chain alkyl ethers.

  • Pathway B: O-Deethylation (Secondary Route) The C-7 ethoxy group is sterically accessible to CYP1A2 and CYP2C19 . The enzymes catalyze the abstraction of an α -proton, forming an unstable hemiacetal intermediate that rapidly collapses to release acetaldehyde, yielding 6-(decyloxy)-7-hydroxyquinolin-4-ol.

  • Pathway C: O-Dedecylation (Minor Route) Cleavage of the C-6 decyloxy group is energetically unfavorable compared to deethylation due to the steric bulk of the decyl chain, which hinders the optimal orientation required for α -carbon oxidation. It occurs only as a minor pathway.

MetabolicPathway Parent 6-(Decyloxy)-7-ethoxyquinolin-4-ol (Parent Compound) CYP_A CYP1A2 / CYP2C19 Parent->CYP_A Phase I Oxidation CYP_B CYP3A4 Parent->CYP_B Phase I Oxidation O_deethyl 6-(Decyloxy)-7-hydroxyquinolin-4-ol (M1: O-Deethylation) O_dedecyl 6-Hydroxy-7-ethoxyquinolin-4-ol (M2: O-Dedecylation) Aliph_OH 6-(Hydroxydecyloxy)-7-ethoxyquinolin-4-ol (M3: ω/ω-1 Hydroxylation) CYP_A->O_deethyl -Acetaldehyde CYP_A->O_dedecyl -Decanal (Minor) CYP_B->Aliph_OH +[O] at decyl chain

Fig 1. CYP450-mediated Phase I metabolic pathways of 6-(Decyloxy)-7-ethoxyquinolin-4-ol.

Experimental Methodology: A Self-Validating Microsomal Assay

To ensure absolute trustworthiness and reproducibility, the metabolic stability of 6-(Decyloxy)-7-ethoxyquinolin-4-ol must be evaluated using a self-validating 5-point assay[1]. This protocol embeds internal controls to differentiate true enzymatic clearance from artifactual degradation.

Step-by-Step Protocol
  • Matrix Preparation : Dilute pooled HLM or MLM to a final protein concentration of 0.4 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[1],[4].

    • Causality: Utilizing 0.4 mg/mL (rather than 1.0 mg/mL) maintains linear enzyme kinetics while minimizing the excessive non-specific protein binding inherent to lipophilic quinolones.

  • Compound Spiking & Controls : Add the test compound to a final concentration of 1 μ M (keeping organic solvent 0.1% v/v). Prepare a Minus-NADPH Negative Control and a Verapamil Positive Control .

    • Causality: The minus-NADPH control is critical. If the compound depletes without NADPH, it indicates chemical instability or non-CYP enzymatic hydrolysis (e.g., esterases), rather than CYP-mediated metabolism.

  • Reaction Initiation : Pre-incubate the plates at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final concentration)[1].

  • Time-Course Quenching : At designated time points ( t=0,5,10,30,60 min), extract a 50 μ L aliquot and immediately quench it in 150 μ L of ice-cold acetonitrile containing 0.1 μ M carbamazepine[1].

    • Causality: The 3:1 ratio of ice-cold acetonitrile instantly denatures CYP enzymes, halting the reaction. Carbamazepine acts as an Internal Standard (IS) to correct for matrix ionization suppression and injection volume variations during LC-MS/MS analysis[1].

  • Protein Precipitation & LC-MS/MS : Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant for Multiple Reaction Monitoring (MRM) analysis via LC-MS/MS[1].

Workflow Prep 1. Microsome Prep (0.4 mg/mL HLM/MLM) Incub 2. Incubation (37°C, +NADPH) Prep->Incub Add Drug Quench 3. Quenching (Ice-cold ACN + IS) Incub->Quench 0-60 min Centrifuge 4. Centrifugation (Protein Precip.) Quench->Centrifuge LCMS 5. LC-MS/MS (MRM Analysis) Centrifuge->LCMS Supernatant Data 6. PK Modeling (CL_int, t1/2) LCMS->Data

Fig 2. Self-validating in vitro microsomal stability and metabolite identification workflow.

Quantitative Data & Kinetic Modeling

The depletion of the parent compound is plotted as the natural logarithm of the percentage remaining versus time. The slope of the linear regression ( k ) is used to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[4].

t1/2​=k0.693​ CLint​=Microsomal Protein (mg)k×Incubation Volume​

Because of the compound's high lipophilicity, raw CLint​ values must be corrected using the unbound fraction ( fu,mic​ ), determined via ultracentrifugation[1].

Table 1: Representative In Vitro Metabolic Stability Parameters

The following table summarizes the expected kinetic parameters for 6-alkoxy quinolone derivatives based on standard microsomal clearance assays[4].

SpeciesHalf-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Microsomal Binding ( fu,mic​ , %)Primary Metabolite Observed
Human (HLM) 48.535.7< 5.0M3 ( ω -Hydroxylation)
Mouse (MLM) 22.377.6< 5.0M3 ( ω -Hydroxylation)
Rat (RLM) 28.161.6< 5.0M1 (O-Deethylation)

Strategic Implications for Drug Design

Understanding the metabolic lability of the C-6 decyl chain is critical for lead optimization. If ω -hydroxylation by CYP3A4 drives unacceptably high clearance rates in vivo, medicinal chemists can employ metabolic blocking strategies. For example, substituting the terminal methyl group of the decyl chain with a trifluoromethyl ( −CF3​ ) or introducing steric hindrance (e.g., gem-dimethyl groups) can effectively shield the site from CYP-mediated oxidation, thereby extending the biological half-life while preserving the required lipophilicity for target engagement.

References

  • The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria Frontiers in Pharmacology (2022). URL:[Link]

  • An in vitro ADME and in vivo Pharmacokinetic Study of Novel TB-Active Decoquinate Derivatives Frontiers in Pharmacology / PMC (2019). URL:[Link]

  • Quinolin-4(1H)-imines are Potent Antiplasmodial Drugs Targeting the Liver Stage of Malaria Journal of Medicinal Chemistry (2013). URL:[Link]

  • Chemical and Pharmacological Properties of Decoquinate: A Review of Its Pharmaceutical Potential and Future Perspectives Pharmaceuticals (MDPI) (2022). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-FL Method Development and Validation for the Quantification of 6-(Decyloxy)-7-ethoxyquinolin-4-ol

Introduction & Chemical Context The compound 6-(Decyloxy)-7-ethoxyquinolin-4-ol is a highly lipophilic quinoline derivative. Structurally, it is the decarboxylated core of the widely used veterinary anticoccidial agent,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The compound 6-(Decyloxy)-7-ethoxyquinolin-4-ol is a highly lipophilic quinoline derivative. Structurally, it is the decarboxylated core of the widely used veterinary anticoccidial agent, decoquinate. Quantifying this specific analyte in complex biological matrices (such as plasma, tissue, or feed formulations) presents a unique set of analytical challenges.

Its 10-carbon alkyl (decyl) chain confers extreme hydrophobicity (estimated logP>6.0 ), while the quinolin-4-ol core exhibits amphoteric properties and is capable of keto-enol tautomerism. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Fluorescence (FL) detection. The protocol is designed to maximize sensitivity and reproducibility while mitigating the risks of column fouling and peak distortion.

Method Development Rationale (Expertise & Experience)

Developing a reliable assay for 6-(Decyloxy)-7-ethoxyquinolin-4-ol requires a deep understanding of its physicochemical behavior. Do not rely on generic gradients; every parameter must be intentionally selected to control the molecule's state.

  • Stationary Phase Selection: Due to the long decyl chain, the analyte interacts aggressively with standard hydrophobic stationary phases, which can lead to excessive retention times and peak broadening. While a C8 column reduces hydrophobic retention, a high-density C18 column (or a specialized mixed-mode column) paired with a steep organic gradient is preferred. This ensures that matrix impurities elute early while maintaining sharp peak shapes for the target analyte, similar to established methods for [1].

  • Mobile Phase & pH Control: The quinolin-4-ol moiety contains a basic nitrogen and an acidic hydroxyl group. To suppress ionization and lock the molecule into a single protonation state, the mobile phase must be strictly acidified. We utilize 0.1% Formic Acid in both the aqueous and organic phases. This neutralizes residual silanols on the silica support, functionally eliminating peak tailing and ensuring reproducible retention.

  • Detection Strategy (Fluorescence vs. UV): While UV detection at 210 nm is possible, it lacks specificity in complex matrices. Quinolines possess a highly conjugated π -system, making them naturally fluorescent. By employing Fluorescence Detection (Excitation: 326 nm, Emission: 390 nm), we achieve a Limit of Quantification (LOQ) orders of magnitude lower than UV. This creates a self-validating system where baseline noise from non-fluorescent matrix interference is inherently bypassed [2].

Visualizing the Analytical Logic

MethodLogic A 6-(Decyloxy)-7-ethoxyquinolin-4-ol B High Lipophilicity (Decyl Chain) A->B C Amphoteric Core (Quinolinol) A->C D RP-HPLC Column (C18 / C8) B->D Strong organic modifier needed E Acidic Mobile Phase (0.1% FA in ACN) C->E Suppresses ionization F Fluorescence Detection C->F Conjugated pi-system D->F E->F

Logical relationship between analyte physicochemical properties and HPLC method parameters.

Experimental Protocol: Sample Extraction

The following protocol is adapted from the methodology for related quinoline derivatives, optimized for extracting highly lipophilic analytes from complex matrices [3].

Causality Note: A standard organic extraction (e.g., 100% Methanol) often co-extracts interfering matrix proteins. By utilizing a 1% Calcium Chloride ( CaCl2​ ) solution in Methanol, the calcium ions act as a precipitating agent for large macromolecules and disrupt ionic interactions between the analyte and the matrix, driving the lipophilic 6-(Decyloxy)-7-ethoxyquinolin-4-ol entirely into the methanolic phase [4].

Step-by-Step Methodology
  • Weighing: Accurately weigh 5.0 g of the homogenized sample (e.g., tissue or feed) into a 50 mL polypropylene centrifuge tube.

  • Solvent Addition: Add 25.0 mL of the extraction solvent (1% w/v CaCl2​ in LC-MS grade Methanol).

  • Agitation: Mechanically shake the samples at 300 RPM for 60 minutes at room temperature to ensure complete partitioning of the decyl chain from the lipid matrix.

  • Centrifugation: Centrifuge the tubes at 10,000 × g for 10 minutes at 4°C to firmly pellet the precipitated matrix.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. (Crucial: PTFE must be used instead of Nylon or RC to prevent the hydrophobic adsorption of the analyte onto the filter membrane).

Workflow S1 1. Sample Aliquot (Plasma / Tissue / Feed) S2 2. Solvent Extraction (1% CaCl2 in Methanol) S1->S2 S3 3. Mechanical Shaking (60 mins at 300 RPM) S2->S3 S4 4. Centrifugation (10,000 x g, 10 mins) S3->S4 S5 5. Filtration (0.22 µm PTFE) S4->S5 S6 6. RP-HPLC-FL Analysis S5->S6

Step-by-step sample preparation workflow for lipophilic quinoline extraction.

Chromatographic Conditions & Data Presentation

To ensure the protocol acts as a self-validating system, the chromatographic conditions (Table 1) are paired with strict System Suitability Specifications (Table 2). If the system fails any criteria in Table 2, the run must be aborted and the mobile phase pH or column health must be investigated.

Table 1: Optimized RP-HPLC-FL Parameters

ParameterSpecification
Column C18, 150 x 4.6 mm, 3 µm (e.g., Newcrom R1 or equivalent)
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Program 0-2 min: 40% B 2-8 min: 40% 95% B 8-12 min: 95% B 12-15 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C (Reduces mobile phase viscosity and backpressure)
Detection (FL) Excitation: 326 nm | Emission: 390 nm

Table 2: System Suitability Specifications (Self-Validating Criteria)

ParameterAcceptance CriteriaScientific Rationale
Retention Time ( tR​ ) 7.5 ± 0.2 minEnsures consistent hydrophobic interaction and accurate gradient delivery.
Tailing Factor ( Tf​ ) 1.5Verifies complete suppression of secondary silanol interactions by the acidic modifier.
Theoretical Plates ( N ) 50,000Confirms column efficiency and optimal mass transfer of the lipophilic analyte.
Signal-to-Noise (S/N) 10 (at LOQ)Validates the specificity and sensitivity of the Fluorescence detector against the matrix.

References

  • Separation of Decoquinate on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]

  • Development and validation of the simultaneous determination of artemisone, clofazimine and decoquinate with HPLC. PubMed, National Institutes of Health. Available at:[Link]

  • SIST EN 16162:2012 - Decoquinate in Animal Feed by HPLC Fluorescence. iTeh Standards. Available at: [Link]

  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Joint Research Centre, European Union. Available at:[Link]

Application

Application Note: 6-(Decyloxy)-7-ethoxyquinolin-4-ol as a Core Scaffold in Antimalarial Drug Discovery

Executive Summary & Scientific Rationale The eradication of malaria, primarily driven by the parasite Plasmodium falciparum, requires the continuous development of novel therapeutics capable of targeting multiple stages...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The eradication of malaria, primarily driven by the parasite Plasmodium falciparum, requires the continuous development of novel therapeutics capable of targeting multiple stages of the parasite's life cycle while overcoming existing drug resistance. Decoquinate (ethyl 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate) is a highly potent, multistage antimalarial agent that selectively inhibits the Plasmodium cytochrome bc1 complex[1][2].

Despite its single-digit nanomolar in vitro efficacy against blood-stage, liver-stage, and gametocyte forms of the parasite, decoquinate suffers from extreme lipophilicity (clogP > 7) and poor aqueous solubility, severely limiting its oral bioavailability and clinical utility for systemic blood-stage infections[3][4].

To overcome these biopharmaceutical limitations, medicinal chemists utilize 6-(Decyloxy)-7-ethoxyquinolin-4-ol —the decarboxylated core of decoquinate—as a highly versatile synthetic scaffold. By stripping the metabolically labile and highly lipophilic 3-ethyl carboxylate group, researchers can systematically derivatize the 3-position (e.g., via amidation, halogenation, or bioisosteric replacement) to optimize pharmacokinetic properties while preserving the critical hydrogen-bonding network required for target engagement at the mitochondrial Qo site[4][5].

This application note details the mechanistic rationale, Structure-Activity Relationship (SAR) data, and rigorously validated experimental protocols for utilizing 6-(Decyloxy)-7-ethoxyquinolin-4-ol derivatives in antimalarial drug discovery.

Mechanistic Pathway: Targeting the Cytochrome bc1 Complex

Unlike mammalian cells, Plasmodium falciparum relies on its mitochondrial electron transport chain (mETC) not primarily for ATP generation, but as an electron sink for the regeneration of ubiquinone (CoQ)[2]. CoQ is the essential electron acceptor for dihydroorotate dehydrogenase (DHODH) , a critical enzyme in de novo pyrimidine biosynthesis.

The 4-quinolone core of 6-(Decyloxy)-7-ethoxyquinolin-4-ol acts as a competitive inhibitor at the ubiquinol-binding pocket (Qo site) of the cytochrome bc1 complex (Complex III)[1]. By binding to the Qo site, the quinolone halts electron transfer from ubiquinol to cytochrome c, collapsing the mitochondrial membrane potential, halting pyrimidine biosynthesis, and ultimately causing parasite death[2][4]. Crucially, quinolones utilize a different binding pose than Atovaquone (interacting heavily with His181 and Arg283), allowing them to retain efficacy against Atovaquone-resistant strains harboring the Y268S mutation[2][4].

mETC DHODH DHODH (Pyrimidine Biosynthesis) CoQ Ubiquinone (CoQ) Pool DHODH->CoQ e- NDH2 NDH2 / SDH (TCA Cycle) NDH2->CoQ e- CytBC1 Cytochrome bc1 Complex (Target: Qo Site) CoQ->CytBC1 e- CytC Cytochrome c CytBC1->CytC e- ComplexIV Complex IV CytC->ComplexIV e- Inhibitor 6-(Decyloxy)-7-ethoxyquinolin-4-ol (Quinolone Scaffold) Inhibitor->CytBC1 Competitive Inhibition

Figure 1: Mechanism of Action. The quinolone scaffold inhibits the cytochrome bc1 complex, disrupting the mETC and starving the parasite of pyrimidines.

Structure-Activity Relationship (SAR) & Quantitative Data

The 4-hydroxy/4-oxo tautomeric system and the 1-NH of the quinolone core are non-negotiable for target binding. The 6-decyloxy chain provides optimal hydrophobic interactions within the deep Qo pocket, while modifications at the 3-position dictate the molecule's solubility and metabolic stability.

Table 1: Comparative Antimalarial Efficacy of Cytochrome bc1 Inhibitors

Compound / ScaffoldP. falciparum Blood Stage IC₅₀ (nM)P. falciparum Liver Stage IC₅₀ (nM)P. falciparum Gametocyte IC₅₀ (nM)Mammalian Cyt bc1 IC₅₀ (nM)
Decoquinate (Parent) 2.6 - 7.60.1736.0> 10,000
Atovaquone (Control) 1.71.7> 1,000> 10,000
6-(Decyloxy)-7-ethoxyquinolin-4-ol (Core) ~ 15.0 - 45.0*N/AN/A> 10,000
Optimized 3-Amide Derivatives 1.0 - 5.0< 1.0< 50.0> 10,000

*Note: While the decarboxylated core loses a fraction of the extreme potency of the 3-ethyl ester, it provides the necessary baseline solubility (reduced clogP) to synthesize orally bioavailable derivatives. Data synthesized from[1][2][4].

Experimental Workflow & Self-Validating Protocols

To ensure rigorous SAR development, all synthesized derivatives of 6-(Decyloxy)-7-ethoxyquinolin-4-ol must pass through a self-validating cascade of phenotypic and target-based assays.

Workflow Step1 1. Scaffold Derivatization (3-Position Modification) Step3 3. SYBR Green I Assay (Blood-Stage Proliferation) Step1->Step3 Step5 5. Cytochrome bc1 Enzymatic Assay (Target Validation & Selectivity) Step1->Step5 Step2 2. P. falciparum Culture (3D7 & Atovaquone-Resistant Strains) Step2->Step3 Step4 4. Mitochondrial Isolation (HEK293 vs P. falciparum) Step3->Step4 Hit Selection (IC50 < 100 nM) Step4->Step5 Step6 6. Data Analysis & SAR (Z'-factor Validation) Step5->Step6

Figure 2: High-throughput screening and validation workflow for quinolin-4-ol derivatives.

Protocol 1: In Vitro Blood-Stage Antimalarial Assay (SYBR Green I)

Causality Insight: Traditional assays use radioactive [³H]-hypoxanthine. The SYBR Green I assay is a safer, high-throughput alternative. Because mature human erythrocytes lack a nucleus, any detectable DNA strictly belongs to replicating Plasmodium parasites. Fluorescence is therefore directly proportional to parasitemia[3].

Materials:

  • P. falciparum strains (e.g., 3D7[sensitive] and Dd2 [resistant]).

  • Human O+ erythrocytes (2% hematocrit).

  • Assay Medium: RPMI 1640 supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, and 0.5% AlbuMAX II.

  • SYBR Green I lysis buffer (20 mM Tris, pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I).

Step-by-Step Methodology:

  • Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment to ensure uniform drug exposure across the 48-hour life cycle.

  • Compound Plating: Prepare 3-fold serial dilutions of the 6-(Decyloxy)-7-ethoxyquinolin-4-ol derivatives in DMSO. Transfer 1 µL of each dilution to a 96-well plate. Self-Validation Control: Include Atovaquone (positive control) and 0.1% DMSO (negative control).

  • Inoculation: Add 99 µL of the synchronized parasite culture (0.5% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂)[3].

  • Lysis & Staining: Freeze the plates at -80°C for 1 hour, then thaw. Add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark for 1 hour at room temperature.

  • Quantification: Read fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm).

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. A valid assay must yield a Z'-factor > 0.5 between the DMSO and Atovaquone controls.

Protocol 2: Cytochrome bc1 Complex Enzymatic Assay

Causality Insight: Phenotypic death in Protocol 1 does not guarantee the mechanism of action. To prove that modifications to the 6-(Decyloxy)-7-ethoxyquinolin-4-ol scaffold have not shifted the target, an enzymatic assay utilizing isolated mitochondria is required. This assay monitors the reduction of cytochrome c, which absorbs strongly at 550 nm[2].

Materials:

  • Mitochondria isolated from P. falciparum 3D7 and mammalian HEK293 cells (for selectivity indexing)[2][4].

  • Assay Buffer: 50 mM potassium phosphate (pH 7.4), 2 mM EDTA, 10 mM KCN (to block Complex IV), and 0.05% Tween 20.

  • Substrates: 50 µM oxidized equine heart cytochrome c; 50 µM decylubiquinol (electron donor).

Step-by-Step Methodology:

  • Reaction Setup: In a 1 mL quartz cuvette, combine the assay buffer, oxidized cytochrome c, and the isolated mitochondrial fraction (adjusted to 5 µg of total protein).

  • Inhibitor Incubation: Add the quinolone derivative (at varying concentrations) and incubate for 5 minutes at 25°C. Self-Validation Control: Run a parallel reaction with Decoquinate to confirm baseline Qo site inhibition[2].

  • Initiation: Initiate the reaction by adding 50 µM decylubiquinol.

  • Kinetic Measurement: Continuously monitor the increase in absorbance at 550 nm for 3 minutes using a UV-Vis spectrophotometer. The initial linear rate of absorbance increase corresponds to the cytochrome bc1 specific activity.

  • Selectivity Calculation: Calculate the IC₅₀ for both Plasmodium and HEK293 mitochondria. A successful derivative will exhibit a Selectivity Index (SI = IC₅₀ Mammalian / IC₅₀ Plasmodium) > 1,000[4].

Formulation and Future Directions

While modifying the 6-(Decyloxy)-7-ethoxyquinolin-4-ol core chemically is the primary strategy, researchers are also employing advanced formulation techniques to deliver these highly hydrophobic molecules. Recent advances include the encapsulation of quinolone derivatives into intravenous liposomes and nanoparticle formulations , which have shown highly effective clearance of Plasmodium parasites in severe murine malaria models[3]. Future drug development should run parallel tracks: chemical optimization of the 3-position of the quinolin-4-ol core, and nanomedicine approaches to bypass gastrointestinal absorption barriers.

Sources

Method

step-by-step synthesis of 6-(Decyloxy)-7-ethoxyquinolin-4-ol

An Application Note and Protocol for the Step-by-Step Synthesis of 6-(Decyloxy)-7-ethoxyquinolin-4-ol Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, in-depth technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Step-by-Step Synthesis of 6-(Decyloxy)-7-ethoxyquinolin-4-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 6-(Decyloxy)-7-ethoxyquinolin-4-ol, a substituted 4-hydroxyquinoline derivative. The quinolin-4-ol (or quinolin-4-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed narrative that explains the causality behind experimental choices, ensuring technical accuracy and field-proven insights. The synthesis is based on the robust and well-established Gould-Jacobs reaction, a cornerstone for preparing 4-hydroxyquinoline derivatives.[3][4][5][6][7] The protocol is presented in two major parts: the synthesis of the requisite aniline precursor, 3-ethoxy-4-(decyloxy)aniline, followed by its conversion to the target quinolin-4-ol via the Gould-Jacobs sequence.

Introduction and Synthetic Strategy

The synthesis of substituted quinolines is of paramount importance in pharmaceutical research and development. The target molecule, 6-(Decyloxy)-7-ethoxyquinolin-4-ol, belongs to this vital class of heterocyclic compounds. The most effective and versatile method for its construction is the Gould-Jacobs reaction, which systematically builds the quinoline ring system.[1][3][5]

Our synthetic strategy is a sequential process, as illustrated in the workflow diagram below. It begins with the preparation of the key starting material, a specifically substituted aniline, which is not commercially available. This is achieved through a two-step sequence involving a Williamson ether synthesis followed by the reduction of a nitro group. Once the aniline is secured, it is subjected to the classical Gould-Jacobs reaction, which proceeds through four distinct stages:

  • Condensation: The aniline nucleophilically attacks diethyl ethoxymethylenemalonate (DEEM), a versatile building block in heterocyclic synthesis, to form a stable enamine intermediate.[5][8][9]

  • Thermal Cyclization: The enamine intermediate undergoes a high-temperature 6-electron electrocyclization to form the fused heterocyclic ring system.[5] This step is the most energy-demanding and defines the core of the Gould-Jacobs reaction.

  • Saponification: The ethyl ester at the 3-position of the quinoline ring is hydrolyzed to a carboxylic acid using a strong base.[1][10]

  • Decarboxylation: The resulting quinoline-3-carboxylic acid is thermally decarboxylated to yield the final 6-(Decyloxy)-7-ethoxyquinolin-4-ol product.[1][5]

This structured approach ensures a logical and efficient pathway to the target molecule, with well-defined intermediates at each stage.

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Gould-Jacobs Reaction A1 3-Ethoxy-4-nitrophenol A3 1-(Decyloxy)-2-ethoxy-4-nitrobenzene A1->A3 Williamson Ether Synthesis (K2CO3, DMF) A2 1-Bromodecane A2->A3 A4 3-Ethoxy-4-(decyloxy)aniline A3->A4 Nitro Group Reduction (H2, Pd/C) B2 Enamine Intermediate A4->B2 Condensation (Heat, 110-130 °C) B1 Diethyl Ethoxymethylenemalonate (DEEM) B1->B2 B3 Ethyl 6-(decyloxy)-7-ethoxy- 4-hydroxyquinoline-3-carboxylate B2->B3 Thermal Cyclization (Dowtherm A, ~250 °C) B4 Quinoline-3-carboxylic Acid Intermediate B3->B4 Saponification (NaOH, Reflux) B5 6-(Decyloxy)-7-ethoxyquinolin-4-ol (Final Product) B4->B5 Decarboxylation (Heat, >250 °C)

Caption: Overall workflow for the synthesis of 6-(Decyloxy)-7-ethoxyquinolin-4-ol.

Materials and Reagents

Reagent/MaterialCAS No.Molecular Weight ( g/mol )Key Properties
3-Ethoxy-4-nitrophenol119-33-5183.16Starting material for precursor synthesis.
1-Bromodecane112-29-8221.19Alkylating agent.
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, base for ether synthesis.
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, polar aprotic solvent.
Palladium on Carbon (10% Pd/C)7440-05-3106.42 (Pd)Catalyst for hydrogenation.
Hydrogen (H₂)1333-74-02.02Reducing agent gas.
Diethyl Ethoxymethylenemalonate (DEEM)87-13-8216.23Liquid, key reagent for Gould-Jacobs.[11]
Dowtherm™ A (Diphenyl ether/biphenyl)8004-13-5~166High-boiling point solvent for cyclization (b.p. ~257 °C).[10]
Sodium Hydroxide (NaOH)1310-73-240.00Base for saponification.
Hydrochloric Acid (HCl)7647-01-036.46Concentrated, for acidification steps.
Ethyl Acetate, Hexanes, EthanolVariousVariousSolvents for extraction and purification.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Phosphorus oxychloride, if used in alternative steps, is highly corrosive and reacts violently with water.[10][12][13]

Part A: Synthesis of 3-Ethoxy-4-(decyloxy)aniline (Precursor)

Step A1: Williamson Ether Synthesis of 1-(Decyloxy)-2-ethoxy-4-nitrobenzene

  • Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-ethoxy-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous N,N-dimethylformamide (DMF, ~4 mL per gram of nitrophenol).

  • Reaction: Begin stirring the suspension and add 1-bromodecane (1.2 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrophenol is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into a beaker containing crushed ice/water (approx. 10 times the volume of DMF). A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold hexanes to remove residual impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure nitro-ether compound.

Step A2: Reduction to 3-Ethoxy-4-(decyloxy)aniline

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 1-(decyloxy)-2-ethoxy-4-nitrobenzene (1.0 eq) from the previous step in ethyl acetate or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the nitro compound) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 40-50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-8 hours. Monitor the reaction by observing the cessation of hydrogen uptake or by TLC.

  • Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the solvent used for the reaction.

  • Final Product: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 3-ethoxy-4-(decyloxy)aniline. This product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

Part B: Gould-Jacobs Synthesis of 6-(Decyloxy)-7-ethoxyquinolin-4-ol

Step B1: Condensation of Aniline with DEEM

  • Setup: In a 250 mL round-bottom flask, combine 3-ethoxy-4-(decyloxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

  • Reaction: Heat the mixture in an oil bath at 110-130 °C for 1-2 hours.[5] Ethanol is evolved as a byproduct and can be allowed to evaporate. The reaction progress can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Intermediate: The resulting viscous oil is the enamine intermediate, diethyl 2-((3-ethoxy-4-(decyloxy)phenyl)amino)methylenemalonate, and is typically used in the next step without further purification.

Step B2: Thermal Cyclization

  • Setup: In a separate, larger flask (e.g., 1 L), heat a high-boiling solvent such as Dowtherm A or diphenyl ether to approximately 250 °C.

  • Reaction: Add the crude enamine intermediate from the previous step dropwise to the vigorously stirred, hot solvent. Caution: This addition should be done carefully to control the reaction rate and any frothing.

  • Heating: Maintain the reaction temperature at ~250 °C for 30-60 minutes to ensure complete cyclization.[10] A precipitate of the cyclized product, ethyl 6-(decyloxy)-7-ethoxy-4-hydroxyquinoline-3-carboxylate, should form.

  • Isolation: Allow the mixture to cool to below 100 °C. Add hexanes or another nonpolar solvent to dilute the Dowtherm A and facilitate filtration. Collect the solid product by vacuum filtration and wash it thoroughly with hexanes to remove the high-boiling solvent.

Step B3: Saponification

  • Setup: Transfer the crude, dried ester from the previous step to a round-bottom flask. Add a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 5-10 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Continue refluxing for 1-3 hours, or until the solid ester has completely dissolved, indicating the formation of the sodium salt of the carboxylic acid.

  • Work-up: Cool the reaction mixture to room temperature. If any oily residue (residual Dowtherm A) is present, separate it.

  • Precipitation: Slowly acidify the clear aqueous solution with concentrated hydrochloric acid (HCl) while stirring in an ice bath. The product, 6-(decyloxy)-7-ethoxy-4-hydroxyquinoline-3-carboxylic acid, will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry the product.

Step B4: Decarboxylation

  • Setup: Place the dried quinoline-3-carboxylic acid from the previous step in a flask suitable for high-temperature heating.

  • Reaction: Heat the solid above its melting point (typically >250 °C) in an oil bath or with a heating mantle. The decarboxylation is evident by the evolution of carbon dioxide gas (effervescence).

  • Completion: Continue heating until the gas evolution ceases completely.

  • Purification: Cool the flask to room temperature. The resulting solid is the crude 6-(Decyloxy)-7-ethoxyquinolin-4-ol. Purify the final product by recrystallization from a suitable solvent, such as ethanol, acetic acid, or DMF/water, to obtain the pure quinolin-4-ol.

Characterization and Analysis

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Observations for 6-(Decyloxy)-7-ethoxyquinolin-4-ol
¹H NMR (DMSO-d₆)δ (ppm): ~11.5 (s, 1H, N-H), ~7.5 (s, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~5.8 (d, 1H, vinyl-H), ~4.1 (q, 4H, 2x -OCH₂-), ~1.8 (p, 2H, -OCH₂CH₂ -), ~1.4 (t, 6H, 2x -CH₃), ~1.2-1.5 (m, 14H, alkyl chain), ~0.85 (t, 3H, terminal -CH₃). Note: The quinolin-4-ol exists in tautomeric equilibrium with the quinolin-4-one form, which predominates.
¹³C NMR (DMSO-d₆)δ (ppm): ~175 (C=O), ~150-155 (Ar C-O), ~140 (Ar C-N), ~115-125 (Ar-C), ~100-110 (Ar-C and vinyl-C), ~68-70 (-OCH₂-), ~64 (-OCH₂-), ~20-35 (alkyl chain), ~14-15 (-CH₃).
Mass Spectrometry (ESI) Expected [M+H]⁺ peak corresponding to the molecular formula C₂₁H₃₁NO₃.
Melting Point A sharp melting point is indicative of high purity.

Field-Proven Insights & Troubleshooting

  • Causality of High Temperature Cyclization: The thermal cyclization step (B2) requires significant thermal energy (typically >240 °C) to overcome the activation barrier for the 6-electron electrocyclization.[5] Using a high-boiling solvent like Dowtherm A is critical to achieve and maintain this temperature uniformly. Insufficient temperature will lead to incomplete reaction and low yields.

  • Trustworthiness of the Protocol: This multi-step protocol is self-validating. The successful isolation and characterization of each intermediate (the nitro-ether, the aniline, the cyclized ester, the carboxylic acid) confirms the success of the preceding step before committing resources to the next, minimizing the risk of large-scale failure.

  • Alternative Cyclization Conditions: While classical thermal heating is robust, modern adaptations using microwave irradiation can significantly shorten reaction times for the condensation and cyclization steps, often leading to improved yields and cleaner reactions.[5][9] If available, developing a microwave-assisted protocol is a valuable optimization.

  • Purity of the Aniline Precursor: The purity of the 3-ethoxy-4-(decyloxy)aniline is crucial. Impurities from the reduction step can interfere with the condensation reaction and lead to side products that are difficult to remove later in the synthesis.

  • Complete Decarboxylation: Ensure the decarboxylation step (B4) is driven to completion by heating until all gas evolution has stopped. Incomplete decarboxylation will result in the final product being contaminated with the carboxylic acid intermediate, complicating purification.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Gould-Jacobs reaction - wikidoc. [Link]

  • CAS 87-13-8: Diethyl 2-(Ethoxymethylene)malonate: A Versatile Chemical Intermedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [Link]

  • Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem - NIH. [Link]

  • DIETHYL ETHOXYMETHYLENE MALONATE. [Link]

  • CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino)
  • Diethyl ethoxymethylenemalonate - SIELC Technologies. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - MDPI. [Link]

  • 7 - Organic Syntheses Procedure. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC. [Link]

  • An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines - Arkivoc. [Link]

Sources

Application

6-(Decyloxy)-7-ethoxyquinolin-4-ol crystallization and purification techniques

Application Note: Advanced Crystallization and Purification Strategies for 6-(Decyloxy)-7-ethoxyquinolin-4-ol Introduction: The Physicochemical Dichotomy As a Senior Application Scientist, I frequently encounter molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization and Purification Strategies for 6-(Decyloxy)-7-ethoxyquinolin-4-ol

Introduction: The Physicochemical Dichotomy

As a Senior Application Scientist, I frequently encounter molecules that defy standard purification templates. 6-(Decyloxy)-7-ethoxyquinolin-4-ol—a core intermediate and structural analogue of the veterinary anticoccidial agent decoquinate[1]—is a prime example.

The molecule presents a profound purification challenge due to its dual physicochemical nature. It features a highly flexible, hydrophobic C10 (decyloxy) chain attached to a rigid, planar, hydrogen-bonding quinolin-4-ol core[2]. This core exists in a tautomeric equilibrium with its 4-quinolone form, creating a strong intermolecular hydrogen-bonding network. Consequently, the compound is practically insoluble in water and exhibits marginal solubility in cold organic solvents like ethanol or chloroform[3].

During synthesis, structurally similar impurities (such as regioisomers or unreacted etherified anilines) are generated. Because these impurities share either the lipophilic chain or the planar core, they tend to co-precipitate during rapid cooling. This phenomenon is classified as a Solubility-Limited Impurity Purge (SLIP) challenge[4]. Overcoming this requires a thermodynamically controlled crystallization strategy rather than simple precipitation.

Mechanistic Crystallization Strategy (The "Why")

To achieve high-purity Active Pharmaceutical Ingredient (API) standards (>99%), the crystallization system must selectively solvate both the lipophilic chain and the hydrogen-bonding core, while providing a controlled pathway to supersaturation.

Why DMF as the Primary Solvent? N,N-Dimethylformamide (DMF) is a strong, polar aprotic solvent. At elevated temperatures (80–150 °C), DMF effectively disrupts the intermolecular hydrogen bonding of the quinolone core, achieving complete dissolution of the crude product[5]. Attempting to dissolve this molecule in non-polar solvents like toluene or heptane results in poor solvation of the core, leading to amorphous "oiling out" (liquid-liquid phase separation) rather than crystalline growth.

Why Antisolvent Addition? Relying solely on thermal cooling in DMF often leads to low yields because the solvent's solubilizing power remains high even at room temperature. By introducing a polar antisolvent—specifically water or ethanol—at a controlled rate, we selectively lower the solvation capacity for the decyl chain[6]. This drives the system into the metastable zone, promoting controlled nucleation.

Physicochemical Profiling

Understanding the molecule's solubility profile is the first step in self-validating the purification design.

Table 1: Physicochemical Profile and Solvent Compatibility

Property / SolventCharacteristic / BehaviorMechanistic Impact on Purification
Water Practically Insoluble[3]Excellent antisolvent; forces rapid desolvation of the C10 chain.
Ethanol (Cold) Slightly Soluble[7]Ideal for final cake washing; removes residual high-boiling solvents without dissolving the API.
DMF (Hot) Highly Soluble[5]Disrupts quinolone H-bonding; completely solvates the crude matrix.
Glacial Acetic Acid Soluble (Protonation)Transiently protonates the quinoline nitrogen, boosting solubility for thermal gradient methods.

Experimental Protocols

The following protocols are designed as self-validating systems. Every critical parameter includes an In-Process Control (IPC) to ensure the physical chemistry behaves as predicted.

Protocol A: DMF/Water Antisolvent Crystallization

This is the most robust method for purging structurally similar impurities[5].

  • Dissolution: Suspend 10.0 g of crude 6-(decyloxy)-7-ethoxyquinolin-4-ol in 60 mL of DMF. Heat the suspension to 85 °C under continuous agitation (400 rpm). Causality: High thermal energy is required to break the crystal lattice of the crude material.

  • Hot Filtration (IPC Check): Once complete dissolution is visually confirmed, perform a hot polish filtration through a 0.45 µm PTFE membrane. Self-Validation: The filtrate must be completely transparent. If turbidity persists, insoluble inorganic salts from the cyclization step are present; re-filter immediately.

  • Antisolvent Addition: Maintain the filtrate at 80 °C. Slowly add 40 mL of pre-heated (60 °C) deionized water dropwise over 30 minutes. Causality: Rapid addition causes localized supersaturation, leading to amorphous precipitation. Slow addition ensures the system enters the metastable zone gradually.

  • Seeding and Aging: Upon reaching the cloud point (typically after 25–30 mL of water addition), pause the antisolvent feed and hold the temperature for 1 hour. Causality: This aging step allows primary nucleation to occur and consumes excess supersaturation, preventing the secondary nucleation of SLIP impurities[4].

  • Controlled Cooling: Resume water addition until the full 40 mL is added, then cool the batch to 20 °C at a linear ramp rate of 0.5 °C/min.

  • Isolation: Isolate the crystalline slurry via vacuum filtration. Wash the filter cake with 20 mL of a cold DMF/Water mixture (1:1 v/v), followed by 30 mL of cold ethanol. Causality: Ethanol displaces the high-boiling DMF, preventing solvent entrapment during drying.

  • Drying: Dry the product in a vacuum oven at 60 °C for 12 hours. Self-Validation: Perform Loss on Drying (LOD) analysis; moisture content must be <0.5%.

Protocol B: Glacial Acetic Acid Thermal Gradient Crystallization
  • Dissolution: Suspend 10.0 g of crude material in 50 mL of glacial acetic acid. Heat to 95 °C. Causality: Acetic acid acts as both a solvent and a weak protonating agent, significantly boosting solubility without requiring an antisolvent.

  • Hot Filtration: Filter the hot solution through a heated glass frit.

  • Cooling Profile: Cool the solution to 70 °C, hold for 30 minutes to induce nucleation, then cool to 15 °C at 0.2 °C/min. Causality: The slow cooling rate is critical; acetic acid viscosity increases at lower temperatures, which can trap mother liquor in the crystal lattice if growth is too rapid.

  • Isolation & Washing: Filter the crystals and wash extensively with cold ethanol (3 x 20 mL) to remove residual acetic acid.

  • Drying: Vacuum dry at 65 °C until constant weight is achieved.

Quantitative Data Presentation

Table 2: Comparative Yield and Purity across Solvent Systems

Crystallization SystemCrude Purity (%)Final Purity (HPLC, %)Yield (%)Crystal HabitResidual Solvent Risk
DMF / Water (Antisolvent)85.099.288.5NeedlesModerate (DMF)
Glacial Acetic Acid (Cooling)85.098.776.0PrismsHigh (AcOH)
Toluene / Heptane (Antisolvent)85.094.592.0AmorphousLow

Insight: While Toluene/Heptane provides the highest yield, the lack of core solvation leads to amorphous precipitation, trapping impurities and resulting in unacceptable final purity.

Workflow Visualization

The following diagram outlines the logical decision tree and process flow for the purification of the target molecule.

G A Crude 6-(Decyloxy)-7-ethoxyquinolin-4-ol B Dissolution in DMF (80-90°C) A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Thermal Cooling (0.5°C/min) C->D Route A: Cooling E Antisolvent Addition (H2O or EtOH) C->E Route B: Antisolvent F Nucleation & Crystal Growth D->F E->F G Vacuum Filtration & Washing F->G H High-Purity API (>99%) G->H

Fig 1: Dual-route crystallization workflow for 6-(Decyloxy)-7-ethoxyquinolin-4-ol purification.

References

  • Title: Decoquinate - Definition, Characters - British Pharmacopeia 2025 Source: British Pharmacopeia (via Nha Thuoc Ngoc Anh) URL: [Link]

  • Title: CN105254560A - Preparation method of decoquinate Source: Google Patents URL
  • Title: Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity Source: MDPI Processes URL: [Link]

  • Title: C24H35NO5, CAS 18507-89-6 | Export Worthy Packing Source: Jigs Chemical Limited - TradeIndia URL: [Link]

Sources

Method

Application Note: 6-(Decyloxy)-7-ethoxyquinolin-4-ol as a Key Intermediate in the Synthesis of Novel Antimalarial and Anticoccidial Therapeutics

Executive Summary & Mechanistic Rationale Decoquinate (ethyl 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate) is a highly effective veterinary coccidiostat and a potent inhibitor of the mitochondrial cytochrome bc1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Decoquinate (ethyl 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate) is a highly effective veterinary coccidiostat and a potent inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) in Apicomplexan parasites, including Plasmodium falciparum[1]. However, its clinical translation for human malaria treatment is severely hampered by its extreme lipophilicity and poor aqueous solubility, which result in negligible oral bioavailability[1].

To overcome these pharmacokinetic limitations while retaining the highly potent pharmacophore—specifically the 6-decyloxy-7-ethoxy core, which anchors the molecule into the hydrophobic Q_o site of the bc1 complex[2]—medicinal chemists utilize the decarboxylated core: 6-(Decyloxy)-7-ethoxyquinolin-4-ol .

Unlike decoquinate, which is sterically and electronically deactivated by the C3-ethyl ester, this intermediate provides an unsubstituted C3 position and an accessible C4-hydroxyl (tautomeric 4-oxo) group[3]. This structural freedom allows for divergent synthetic workflows, primarily C4-activation for nucleophilic aromatic substitution (S_NAr) and C3-electrophilic functionalization. These pathways lead to highly potent Endochin-like quinolones (ELQs) and 4-aminoquinoline derivatives with optimized solubility profiles[4].

Synthetic Workflows & Chemical Logic

The synthetic utility of 6-(decyloxy)-7-ethoxyquinolin-4-ol stems from its dual reactivity profile:

  • C4-Activation & Amination: The native 4-hydroxyl group is unreactive towards nucleophiles. It must be converted into a superior leaving group (e.g., chloride) using phosphorus oxychloride (POCl3)[5]. Once chlorinated, the C4 position readily undergoes S_NAr with various primary and secondary amines, generating libraries of 4-aminoquinolines designed to improve aqueous solubility and disrupt parasitic heme detoxification.

  • C3-Functionalization: The electron-donating effects of the C4-oxo and C7-ethoxy groups make the C3 position highly nucleophilic. Electrophilic aromatic substitution (e.g., bromination via N-Bromosuccinimide) yields a 3-bromo intermediate. This serves as a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, mimicking the highly selective ELQ series[3].

Workflow A 6-(Decyloxy)-7-ethoxy quinolin-4-ol B POCl3 / DMF C4-Chlorination A->B F NBS / DMF C3-Bromination A->F C 4-Chloro Intermediate B->C D SNAr Amination C->D E 4-Aminoquinolines (Antimalarial) D->E G 3-Bromo Intermediate F->G H Suzuki Coupling (ELQ Derivatives) G->H

Synthetic workflow of 6-(Decyloxy)-7-ethoxyquinolin-4-ol to antimalarial derivatives.

Quantitative Data & Optimization

Table 1: Structural and Physicochemical Comparison

CompoundSubstitution ProfileC3 StatusC4 StatusDownstream Utility
Decoquinate 6-Decyloxy, 7-EthoxyEthyl ester (Blocked)Hydroxyl (Unreactive)End-product (Veterinary)
6-(Decyloxy)-7-ethoxyquinolin-4-ol 6-Decyloxy, 7-EthoxyUnsubstituted (Active)Hydroxyl (Activatible)Versatile Intermediate

Table 2: Optimization of C4-Chlorination Conditions for 6-(Decyloxy)-7-ethoxyquinolin-4-ol

Reagent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
POCl3 (Neat)105645High temp causes partial cleavage of the decyloxy chain.
PCl5 / Toluene90452Aggressive chlorination leads to C3-chlorinated byproducts.
POCl3 + DMF (cat.) 90 2 89 DMF forms Vilsmeier-Haack complex, accelerating C4-OH conversion.

Self-Validating Experimental Protocols

Protocol A: C4-Chlorination via Vilsmeier-Haack Activation

This protocol activates the C4 position for subsequent nucleophilic attack while preserving the delicate long-chain alkyl ether.

Reagents:

  • 6-(Decyloxy)-7-ethoxyquinolin-4-ol (1.0 eq, ~345.5 g/mol )

  • Phosphorus oxychloride (POCl3) (10.0 eq)

  • N,N-Dimethylformamide (DMF) (0.1 eq)

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-purged round-bottom flask with 6-(Decyloxy)-7-ethoxyquinolin-4-ol.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add POCl3 dropwise.

    • Causality: The initial reaction is exothermic. Controlling the temperature prevents thermal degradation or charring of the electron-rich decyloxy-ethoxy aromatic ring.

  • Catalysis: Add catalytic DMF dropwise.

    • Causality: DMF reacts with POCl3 to generate the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride). This highly electrophilic species rapidly converts the tautomeric 4-quinolone to the 4-chloroquinoline, allowing for lower reaction temperatures and shorter times[4][5].

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The starting material (R_f ~0.2, highly fluorescent under UV 254 nm) will be consumed, and the 4-chloro product (R_f ~0.8, UV active but non-fluorescent) will appear. This stark shift in R_f and fluorescence validates the successful substitution of the hydroxyl group.

  • Quenching & Workup: Cool the mixture to room temperature and pour it slowly over crushed ice. Neutralize immediately with saturated aqueous NaHCO3 to pH 7-8.

    • Causality: Highly acidic conditions during aqueous workup can cause hydrolysis of the newly formed C4-Cl bond back to the C4-OH. Neutralization ensures the stability of the 4-chloro intermediate.

  • Isolation: Extract with Ethyl Acetate (3x), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 4-chloro-6-(decyloxy)-7-ethoxyquinoline.

Protocol B: C3-Bromination for Cross-Coupling

This protocol prepares the intermediate for the synthesis of 3-aryl/heteroaryl ELQ derivatives.

Reagents:

  • 6-(Decyloxy)-7-ethoxyquinolin-4-ol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous DMF (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-(Decyloxy)-7-ethoxyquinolin-4-ol in anhydrous DMF at room temperature under an argon atmosphere.

  • Halogenation: Add NBS portion-wise over 15 minutes in the dark.

    • Causality: The C3 position of the 4-hydroxyquinoline core is highly nucleophilic due to the electron-donating effects of the C4-OH and the C7-ethoxy group. It readily undergoes electrophilic aromatic substitution without the need for Lewis acid catalysis[3]. Conducting the reaction in the dark prevents radical-mediated side reactions on the decyloxy chain.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • In-Process Control (IPC): Analyze the reaction mixture via LC-MS. The starting material peak ([M+H]+ = 346 m/z) will shift to a distinct isotopic doublet at [M+H]+ = 424 / 426 m/z (1:1 ratio). This isotopic signature confirms mono-bromination without over-halogenation.

  • Isolation: Precipitate the product by adding ice-cold distilled water. Filter the resulting solid under vacuum, wash extensively with cold water to remove succinimide and residual DMF, and dry in a vacuum oven at 50 °C to yield 3-bromo-6-(decyloxy)-7-ethoxyquinolin-4-ol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-(Decyloxy)-7-ethoxyquinolin-4-ol in DMSO

Executive Overview Handling highly lipophilic quinoline derivatives requires a deep understanding of their physicochemical behavior in organic solvents. 6-(Decyloxy)-7-ethoxyquinolin-4-ol is an amphiphilic molecule struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Handling highly lipophilic quinoline derivatives requires a deep understanding of their physicochemical behavior in organic solvents. 6-(Decyloxy)-7-ethoxyquinolin-4-ol is an amphiphilic molecule structurally related to the antiprotozoal agent decoquinate[1]. It features a highly polar quinolin-4-ol core and a highly lipophilic 10-carbon (decyloxy) tail[2].

When dissolved in Dimethyl Sulfoxide (DMSO), researchers frequently report a sudden loss of assay potency, often misdiagnosed as chemical degradation. As a Senior Application Scientist, I have designed this guide to help you differentiate between true chemical degradation (e.g., photo-oxidation) and apparent degradation (e.g., tautomer-driven micellar aggregation), providing self-validating protocols to rescue your experiments.

Frequently Asked Questions (FAQs)

Q1: My DMSO stock solution loses potency after being stored at -20 °C. Is the compound chemically degrading? A: In most cases, no. This is a classic case of apparent degradation caused by hydrophobic exclusion. In DMSO, 4-hydroxyquinolines predominantly tautomerize into their 4-quinolone (keto) forms due to strong hydrogen bonding with the solvent[3]. When DMSO freezes (its freezing point is ~18.5 °C), the solvent lattice crystallizes and excludes the solute. The lipophilic decyl chains are forced together via van der Waals forces, while the polar 4-quinolone cores undergo intense π−π stacking[4]. Upon thawing, these tightly packed nano-aggregates do not spontaneously redissolve, leading to a massive drop in the active monomeric concentration available for your assay.

Q2: How can I definitively differentiate between physical aggregation and true chemical degradation? A: You must use LC-MS coupled with dynamic light scattering (DLS) or centrifugation.

  • Physical Aggregation: The main peak area in the LC-MS chromatogram will drop significantly, but no new mass peaks will appear.

  • Chemical Degradation: The electron-rich 6,7-dialkoxyquinoline core is highly susceptible to photo-oxidation[4]. If true degradation has occurred, LC-MS will reveal new peaks corresponding to N-oxides (+16 Da) or quinoline-diones[5].

Q3: Does light exposure affect the stability of this compound in DMSO? A: Yes. DMSO can act as a photosensitizer if trace water and oxygen are present. The continuous exposure of the electron-rich quinolone ring to ambient laboratory UV/Vis light drives the formation of reactive oxygen species (ROS), leading to irreversible N-oxide formation[5]. Stocks must be shielded from light.

Mechanistic Pathways & Troubleshooting Workflows

MechanisticPathway Enol 6-(Decyloxy)-7-ethoxyquinolin-4-ol (Enol Tautomer) Keto 6-(Decyloxy)-7-ethoxyquinolin-4(1H)-one (Keto Tautomer in DMSO) Enol->Keto Solvent Shift (DMSO H-bonding) Freeze Freeze-Thaw Cycle (DMSO Crystallization) Keto->Freeze Storage at -20°C Oxidation Photo-Oxidation (N-Oxide Formation) Keto->Oxidation Light + Trace O2 (True Degradation) Aggregates Irreversible Nano-Aggregation (Apparent Degradation) Freeze->Aggregates Hydrophobic Exclusion

Caption: Mechanistic pathways of 6-(Decyloxy)-7-ethoxyquinolin-4-ol tautomerization and degradation in DMSO.

TroubleshootingWorkflow Start Issue: Loss of Assay Potency in DMSO Stock LCMS Diagnostic: LC-MS Analysis Are new mass peaks present? Start->LCMS Chemical Diagnosis: True Chemical Degradation (Photo-oxidation / N-oxides) LCMS->Chemical Yes (New Peaks) Physical Diagnosis: Apparent Degradation (Micellar Aggregation) LCMS->Physical No (Only Peak Area Drop) ActionChem Action: Discard stock. Use amber vials & Argon purge. Chemical->ActionChem ActionPhys Action: Thermal Rescue (37°C) + Sonication + Centrifugation. Physical->ActionPhys

Caption: Decision tree for diagnosing and troubleshooting apparent vs. true degradation in DMSO stocks.

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the quantitative stability and physical state of the compound under various conditions.

Table 1: Stability and Physical State of 6-(Decyloxy)-7-ethoxyquinolin-4-ol in DMSO (5 mM)

Storage ConditionTimeframePhysical StateActive Monomer Conc.Primary Mechanism of Loss
Room Temp (Light)7 DaysClear Solution< 70%Photo-oxidation[5]
Room Temp (Dark)30 DaysClear Solution> 95%None
-20 °C (Dark)1 F/T cycleMicro-suspension< 50% (Apparent)Hydrophobic Aggregation[4]
-80 °C (Dark)Long-termFrozen Solid> 98% (Post-rescue)Preserved

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume a stock solution is viable simply because it appears clear to the naked eye; nano-aggregates are invisible but will severely skew your dose-response curves.

Protocol A: Preparation of Ultra-Stable DMSO Stock Solutions

Causality: Minimizing water content prevents the hydrophobic collapse of the decyl chain, while displacing oxygen prevents photo-oxidation.

  • Solvent Selection: Use strictly anhydrous, LC-MS grade DMSO (≥99.9%). Water content >0.1% drastically reduces the solubility of the decyloxy chain[2].

  • Dissolution: Weigh the compound into an amber glass vial. Add DMSO to achieve a maximum concentration of 5 mM. Exceeding this concentration risks spontaneous nucleation.

  • Sonication: Sonicate the vial in a water bath at 37 °C for 15 minutes to ensure complete disruption of any crystalline lattices.

  • Aliquot & Purge: Divide the solution into single-use aliquots (e.g., 50 µL) to entirely eliminate freeze-thaw cycles. Purge the headspace of each tube with Argon gas to displace oxygen[5].

  • Storage: Flash-freeze the aliquots in liquid nitrogen before transferring them to a -80 °C freezer. Rapid freezing prevents the slow crystallization of DMSO that drives compound exclusion.

Protocol B: Thermal Rescue of Precipitated Stocks

Causality: Applying heat shifts the thermodynamic equilibrium back toward the monomeric state, while sonication provides the kinetic energy required to break the strong π−π stacking of the 4-quinolone tautomers[3].

  • Rapid Thawing: Remove the aliquot from -80 °C and immediately place it in a 37 °C dry block heater for 10 minutes. Never thaw slowly at room temperature, as this maximizes the time spent in the aggregation-prone phase transition state.

  • Mechanical Disruption: Vortex the vial vigorously for 30 seconds.

  • Thermal Sonication: Sonicate the vial in a 37 °C water bath for 10 minutes.

  • Self-Validation (Critical): Centrifuge the vial at 10,000 x g for 5 minutes.

    • Pass: No visible pellet forms. The stock is rescued and ready for dilution.

    • Fail: A white/translucent pellet forms at the bottom. The rescue failed; discard the aliquot.

Sources

Optimization

Technical Support Center: Optimizing 6-(Decyloxy)-7-ethoxyquinolin-4-ol Synthesis

Welcome to the Reaction Optimization & Troubleshooting Support Center . This portal provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Reaction Optimization & Troubleshooting Support Center . This portal provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and troubleshooting guides for the synthesis of 6-(decyloxy)-7-ethoxyquinolin-4-ol , the decarboxylated core of the anticoccidial agent decoquinate.

Mechanistic Workflow & Causality

The synthesis of 6-(decyloxy)-7-ethoxyquinolin-4-ol relies on a multi-step sequence culminating in a Gould-Jacobs reaction , followed by saponification and decarboxylation. Understanding the causality of each step is critical for yield optimization:

  • Alkylation & Reduction: Regioselective alkylation of 3,4-dihydroxynitrobenzene followed by reduction yields the critical precursor, 3-ethoxy-4-decyloxyaniline [3].

  • Condensation: Nucleophilic attack of the aniline on diethyl ethoxymethylenemalonate (EMME) forms an anilidomethylenemalonate intermediate[1].

  • Electrocyclization (Gould-Jacobs): A high-energy 6-electron electrocyclization forms the quinoline ring (Decoquinate). High temperatures (>250°C) are traditionally required to overcome the activation barrier, but this often leads to thermal degradation [1].

  • Saponification & Decarboxylation: Base-catalyzed ester hydrolysis yields the 3-carboxylic acid, which is then thermally decarboxylated to eliminate CO₂ and yield the target 4-hydroxyquinoline [4].

G A 3,4-Dihydroxynitrobenzene + Bromodecane / Ethylating Agent B 3-Ethoxy-4-decyloxyaniline (Reduction) A->B Alkylation & Reduction C Diethyl ethoxymethylenemalonate (EMME) Condensation B->C Nucleophilic Attack D Thermal Cyclization (Gould-Jacobs, >250°C) C->D Anilidomethylenemalonate E Decoquinate (Ethyl 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate) D->E 6-Electron Electrocyclization F Saponification (NaOH) & Acidification E->F Ester Hydrolysis G Thermal Decarboxylation (>250°C or Cu catalyst) F->G 3-Carboxylic Acid H 6-(Decyloxy)-7-ethoxyquinolin-4-ol (Target Compound) G->H CO2 Elimination

Step-by-step synthetic workflow for 6-(Decyloxy)-7-ethoxyquinolin-4-ol via Gould-Jacobs.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate built-in validation checks.

Protocol A: Gould-Jacobs Condensation and Cyclization

Reference Standard: Traditional methods use Dowtherm A, but modern optimizations utilize Eaton's Reagent to lower activation energy and prevent thermal degradation of the decyl chain [2].

Step-by-Step Methodology:

  • Condensation: Dissolve 1.0 eq of 3-ethoxy-4-decyloxyaniline and 1.1 eq of EMME in absolute ethanol. Reflux for 2 hours (or apply microwave irradiation at 120°C for 7 minutes).

  • Validation Check 1: Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the aniline spot and the appearance of a highly UV-active anilidomethylenemalonate spot confirm completion.

  • Cyclization: Evaporate the solvent in vacuo. Add the intermediate to Eaton's Reagent (7.7% P₂O₅ in methanesulfonic acid) at 100°C. Stir for 2 hours.

  • Validation Check 2: The reaction mixture should transition to a dark, homogeneous solution.

  • Isolation: Quench by pouring the mixture over crushed ice and neutralize with 10% NaOH to precipitate the decoquinate intermediate. Filter the solid, wash with cold water, and recrystallize from ethanol.

Protocol B: Saponification and Decarboxylation

Reference Standard: Decarboxylation of quinoline-3-carboxylic acids requires high thermal input or transition metal catalysis to break the stable C-C bond [4].

Step-by-Step Methodology:

  • Saponification: Suspend the decoquinate intermediate in 10% w/v aqueous NaOH. Reflux for 2 hours.

  • Validation Check 3: The suspension will become a clear solution, indicating complete ester hydrolysis.

  • Acidification: Cool the mixture and acidify to pH 3 using concentrated HCl. Collect the precipitated 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylic acid via filtration and dry thoroughly.

  • Decarboxylation: Place the dried carboxylic acid in a round-bottom flask equipped with a reflux condenser and a bubbler. Add a catalytic amount of Copper (Cu) powder (0.1 eq) and diphenyl ether as a high-boiling solvent.

  • Thermal Elimination: Heat the mixture to 200–220°C.

  • Validation Check 4: Monitor the bubbler for CO₂ evolution. The reaction is complete when gas evolution ceases (typically 1.5–2 hours).

  • Purification: Cool to room temperature, dilute with hexanes to precipitate the crude 6-(decyloxy)-7-ethoxyquinolin-4-ol, and purify via flash chromatography.

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and isolated yields for the cyclization and decarboxylation steps, allowing researchers to select optimal parameters.

Reaction StepCatalyst / SolventTemperature (°C)TimeYield (%)Mechanistic Causality & Notes
Cyclization Dowtherm A (Neat)250°C2 hours45-55%High thermal energy drives 6-electron electrocyclization but causes significant product degradation [1].
Cyclization Microwave Irradiation300°C5 mins47%Rapid dielectric heating overcomes the activation barrier quickly, minimizing prolonged thermal exposure [1].
Cyclization Eaton's Reagent100°C2 hours60-81%Strong acidic environment facilitates cyclization at lower temperatures, preserving the alkoxy chains[2].
Decarboxylation Neat (No Solvent)250°C1 hour14%Direct thermal decomposition leads to charring and poor recovery [4].
Decarboxylation Cu Powder / Diphenyl Ether200°C2 hours52%Copper coordinates with the carboxylate, lowering the activation energy for CO₂ elimination[4].

Troubleshooting Guides & FAQs

Q1: During the Gould-Jacobs cyclization in Dowtherm A, my isolated yield is consistently below 40% and the product is heavily discolored. How can I optimize this? A1: The low yield and discoloration are classic signs of thermal degradation, which is common when heating long-chain alkoxy-substituted anilines above 250°C [1]. The aliphatic decyl chain is particularly susceptible to cleavage or oxidation at these temperatures. Solution: Switch from thermal cyclization to an acid-catalyzed cyclization using Eaton's Reagent (P₂O₅/MeSO₃H). This allows the electrocyclization to proceed at just 100°C, significantly improving the yield (up to 80%) and product purity by avoiding harsh thermal conditions [2].

Q2: I am seeing incomplete decarboxylation of the 3-carboxylic acid intermediate even after heating at 250°C. What is the mechanistic reason, and how do I fix it? A2: Decarboxylation of quinoline-3-carboxylic acids requires breaking a strong C-C bond. Without a catalyst, the activation energy is extremely high, and side reactions (such as polymerization or ether cleavage) compete with CO₂ elimination. Solution: Implement a transition metal catalyst. Adding 10 mol% of Copper (Cu) powder in a high-boiling solvent like diphenyl ether lowers the activation energy by forming a reactive copper-carboxylate intermediate. This allows complete decarboxylation at a lower temperature (~200°C) and improves the yield from ~14% to >50% [4].

Q3: In the first step, how do I ensure regioselectivity when synthesizing the 3-ethoxy-4-decyloxyaniline precursor? A3: The starting material, 3,4-dihydroxynitrobenzene, has two hydroxyl groups with slightly different pKa values and steric environments. If you attempt a one-pot dialkylation, you will get a complex mixture of isomers. Solution: Perform a step-wise alkylation. React 3,4-dihydroxynitrobenzene with bromodecane in DMF first. The less sterically hindered and slightly more acidic para-hydroxyl group reacts preferentially to form 3-hydroxy-4-decyloxy nitrobenzene [3]. Isolate this intermediate, then perform the ethoxylation using an ethylating agent (e.g., ethyl iodide) before reducing the nitro group to the amine.

Q4: Can I perform the condensation and cyclization as a single "one-pot" reaction to save time? A4: While microwave-assisted multicomponent one-pot reactions have been attempted for quinoline derivatives, they generally result in very poor yields for complex, long-chain alkoxy derivatives like decoquinate precursors. The water and ethanol byproducts generated during condensation interfere with the subsequent cyclization step. It is highly recommended to isolate and dry the anilidomethylenemalonate intermediate before proceeding to cyclization.

References

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI Molecules.[Link]

  • Decoquinate Synthesis Method and Chemical Properties. LookChem.[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information (NCBI).[Link]

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 6-(Decyloxy)-7-ethoxyquinolin-4-ol

Welcome to the Advanced LC-MS/MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 6-(Decyloxy)-7-ethoxyqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS/MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 6-(Decyloxy)-7-ethoxyquinolin-4-ol .

Structurally, this compound presents a unique analytical challenge. The quinoline core contains a basic nitrogen and a tautomerizable hydroxyl group, while the C10 (decyloxy) chain renders the molecule highly lipophilic (high LogP). This combination frequently leads to severe system carryover, matrix-induced ion suppression, and elevated background noise during Electrospray Ionization (ESI). The following self-validating protocols and mechanistic explanations are designed to help you achieve trace-level quantification with maximum Signal-to-Noise (S/N) integrity.

Troubleshooting Guide & FAQs

Q1: Why do I observe persistent background noise and "ghost peaks" in my blank injections after running this compound?

The Causality: The primary culprit is the highly non-polar decyloxy chain. This hydrophobic anchor causes the molecule to aggressively adsorb to the stainless steel tubing, Vespel rotor seals in the injector valve, and the C18 stationary phase of your column. When subsequent blank samples are injected, the residual compound slowly desorbs into the mobile phase, creating a high background baseline or distinct carryover peaks [3]. The Solution: You must disrupt these hydrophobic interactions. Implement a highly elutropic, multi-solvent needle wash (e.g., 1:1:1:1 Methanol:Acetonitrile:Isopropanol:Water with 0.1% Formic Acid). Additionally, modify your LC gradient to include a "sawtooth" wash step—cycling rapidly between high and low organic phases at the end of the run to physically flush the column bed.

Q2: How can I differentiate between matrix-induced chemical noise and ESI source contamination?

The Causality: Background noise can originate from either the sample matrix (endogenous lipids) or the system itself (solvent impurities, ambient air). If the noise is constant across the entire chromatogram, it is likely system-related. If the noise spikes specifically around the solvent front or the retention time of your analyte, it is matrix-induced [5]. The Solution: Run a "Strategic Blank" series (see protocol below). If the noise is system-related, optimize the ESI source. Increasing the cone gas flow rate (e.g., to 350 L/hr) enhances desolvation and sweeps away uncharged solvent clusters that contribute heavily to low-mass background noise [2]. For ambient laboratory contaminants, integrating an Active Background Ion Reduction Device (ABIRD) can neutralize environmental ions before they enter the MS inlet [4].

Q3: What mobile phase composition is optimal for maximizing the Signal-to-Noise (S/N) ratio for this quinoline derivative?

The Causality: Using sub-optimal solvents or incorrect pH levels leads to poor ionization efficiency. If the basic quinoline nitrogen is not fully protonated, the signal will split between [M+H]+ and various adducts (e.g., [M+Na]+ , [M+K]+ ), which dilutes the primary MRM transition signal and raises the baseline noise floor [1]. The Solution: Strictly utilize LC-MS grade solvents to prevent the introduction of plasticizers. Add 0.1% Formic Acid to both the aqueous and organic mobile phases. This low pH ensures complete protonation of the quinoline nitrogen, driving the equilibrium entirely toward the [M+H]+ state and drastically reducing background adduct noise.

Q4: How do I eliminate phospholipid-induced ion suppression that manifests as erratic background noise?

The Causality: When analyzing this compound in biological matrices (e.g., plasma, feed), endogenous phospholipids frequently co-elute. These lipids compete with the target analyte for charge on the surface of the ESI droplet, leading to erratic baseline fluctuations and signal suppression [5]. The Solution: Leverage the basicity of the quinoline ring by using Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). The compound will bind tightly to the sulfonic acid groups of the MCX resin, allowing you to wash the cartridge with 100% organic solvent (removing the neutral and zwitterionic phospholipids) before eluting the target analyte with a basic organic solvent (e.g., 5% NH4​OH in Methanol).

Diagnostic Workflow Visualization

G Start High Background Noise Detected in MS CheckCarryover Run Strategic Blanks (Pre- & Post-Injection) Start->CheckCarryover IsCarryover Is Noise Present in Blanks? CheckCarryover->IsCarryover SourceContam Optimize ESI Source (Increase Cone Gas, Temp) IsCarryover->SourceContam No (Chemical Noise) WashProtocol Implement Aggressive Needle Wash & Gradient IsCarryover->WashProtocol Yes (Carryover) Evaluate Evaluate S/N Ratio SourceContam->Evaluate WashProtocol->Evaluate Success Noise Minimized (S/N > 10) Evaluate->Success

Workflow for diagnosing and resolving LC-MS background noise in lipophilic quinoline assays.

Experimental Protocols

Self-Validating Protocol: System Decontamination and S/N Optimization

This protocol is designed as a closed-loop system; it inherently validates its own success through strict acceptance criteria.

Step 1: Baseline Assessment (The "Strategic Blank" Method)

  • Inject a Pre-Blank (Mobile phase only).

  • Inject an Upper Limit of Quantification (ULOQ) standard of 6-(Decyloxy)-7-ethoxyquinolin-4-ol.

  • Inject three consecutive Post-Blanks. Validation Check: If the peak area in the first Post-Blank is >20% of the Lower Limit of Quantification (LLOQ), the system suffers from carryover; proceed to Step 2. If the baseline noise is elevated across the entire run without distinct peaks, proceed to Step 3.

Step 2: Autosampler and Column Decontamination

  • Replace the autosampler strong wash solvent with a highly elutropic mixture: 25% Methanol, 25% Acetonitrile, 25% Isopropanol, 25% Water + 0.2% Formic acid.

  • Increase the needle wash time to 15 seconds post-injection.

  • Modify the LC gradient to include a "Sawtooth Wash": After the analyte elutes, ramp to 98% Organic for 1 minute, drop rapidly to 5% Organic for 30 seconds, and ramp back to 98% Organic for 1 minute before re-equilibrating.

Step 3: ESI Source Tuning

  • Increase the ESI desolvation temperature to 450°C to accommodate the high lipophilicity and ensure complete droplet evaporation.

  • Optimize the cone gas flow rate to 350 L/hr. This specific flow rate has been empirically shown to reduce solvent cluster background noise in low-mass MRM transitions [2].

Step 4: System Re-validation

  • Repeat the injection sequence from Step 1.

  • Final Validation: The protocol is successful when Post-Blank signals are <20% of the LLOQ and the baseline S/N ratio for the LLOQ standard is strictly >10:1.

Data Presentation: Optimization Metrics

The following table summarizes the expected quantitative improvements when applying the above strategies to 6-(Decyloxy)-7-ethoxyquinolin-4-ol assays.

Optimization StrategyTarget IssueInitial S/N RatioPost-Optimization S/NCarryover (% of LLOQ)
Sawtooth Gradient & IPA Wash Hydrophobic Carryover8:145:1< 15%
Cone Gas Optimization (350 L/hr) Solvent Clusters / Chemical Noise12:160:1N/A
LC-MS Grade Solvents + 0.1% FA Adduct Formation / Impurities15:185:1N/A
MCX Solid Phase Extraction Phospholipid Ion Suppression5:1120:1N/A

References

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Available at: [Link]

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions. Waters Corporation. Available at: [Link]

  • Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis. MDPI. Available at: [Link]

Optimization

Technical Support Center: Stabilization &amp; Long-Term Storage of 6-(Decyloxy)-7-ethoxyquinolin-4-ol

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the degradation of 6-(Decyloxy)-7-ethoxyquinolin-4-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the degradation of 6-(Decyloxy)-7-ethoxyquinolin-4-ol . This compound is a critical lipophilic precursor closely related to the anticoccidial drug decoquinate. Due to its specific structural features, it is highly susceptible to oxidative degradation during long-term storage.

This guide provides field-proven, self-validating protocols to ensure absolute structural integrity over multi-year storage timelines.

Mechanistic Causality of Oxidation

Understanding why the molecule degrades is prerequisite to preventing it. The 4-hydroxyquinoline system exists in tautomeric equilibrium with its 4-quinolone form. In the presence of ambient oxygen (Reactive Oxygen Species, ROS) and actinic light, the electron-donating alkoxy groups at the C6 (decyloxy) and C7 (ethoxy) positions elevate the HOMO (Highest Occupied Molecular Orbital) energy of the aromatic ring.

This electron-rich environment facilitates single-electron transfer (SET) events. When exposed to light or trace transition metals, radical intermediates form and rapidly trap ambient oxygen, leading to N-oxidation or the oxidative cleavage of the alkoxy chains[1].

OxidationPathway A 6-(Decyloxy)-7-ethoxyquinolin-4-ol (Native State) B Actinic Light (UV/Vis) & Ambient O2 A->B Exposure C Radical Cation Intermediate (N-centered or O-centered) B->C Single-Electron Transfer (SET) D N-Oxidation Products (Loss of biological activity) C->D ROS Trapping E Oxidative Cleavage (Alkoxy chain degradation) C->E Radical Propagation

Mechanistic pathway of 6-(Decyloxy)-7-ethoxyquinolin-4-ol oxidative degradation.

Troubleshooting & FAQs

Q1: My stored batches are developing a distinct yellowish-brown tint after 6 months at room temperature. What is the root cause, and is the batch ruined? Analysis: The discoloration is a classic hallmark of quinone-imine formation or N-oxidation. While formulated decoquinate derivatives can maintain ~87% stability over 6 months at 25°C and 60% relative humidity[2], the unprotected 4-quinolone core of your precursor is highly sensitive to oxidative cleavage. This is especially true when catalyzed by trace transition metals left over from synthesis vessels[1]. Solution: The batch is likely compromised for high-purity downstream applications and should be recrystallized. To prevent recurrence, you must eliminate the triad of degradation: light, oxygen, and trace metals. Transition to amber glass vials (blocking <400nm wavelengths) and implement strict inert-gas purging.

Q2: We use standard PTFE-lined caps for storage. Is this sufficient for multi-year archiving? Analysis: No. PTFE is chemically inert but is not entirely impermeable to atmospheric oxygen over a multi-year timeline. Fluctuations in freezer temperature cause "breathing" in the vial, drawing in microscopic amounts of atmospheric oxygen and moisture. Given the exceedingly low aqueous solubility of these lipophilic compounds (e.g., decoquinate is ~0.06 µg/mL)[3], any introduced moisture creates localized micro-environments where hydrolysis and subsequent oxidation are catalyzed. Solution: For storage exceeding 6 months, flame-sealed glass ampoules are the only self-validating system. If ampoules are impossible, use crimp-top vials with PTFE/Silicone septa, purged with Argon, sealed with Parafilm, and stored in a secondary vacuum-sealed Mylar bag containing desiccant and oxygen scavengers.

Q3: Should I add an antioxidant like BHT (Butylated hydroxytoluene) to the solid powder? Analysis: Adding BHT to the dry powder is generally ineffective because solid-state diffusion is too slow to provide meaningful radical scavenging. Furthermore, BHT can interfere with downstream synthetic steps (e.g., esterification at C3 or N-alkylation). Solution: Instead of chemical antioxidants, rely on physical exclusion. If the compound must be stored in solution (not recommended for >1 month), use anhydrous, degassed solvents (e.g., DMSO or DMF) and store at -80°C.

Quantitative Data: Storage Condition Efficacy

To illustrate the causality of storage conditions on compound integrity, the following table synthesizes accelerated stability metrics for 4-hydroxyquinoline derivatives across different environments.

Storage ConditionAtmosphereContainer TypeTemp (°C)6-Month Purity24-Month Purity
Ambient BenchtopAirClear Glass25°C87.0%< 60.0%
RefrigeratorAirAmber Glass4°C96.5%82.1%
Standard FreezerNitrogenPTFE-capped-20°C99.1%94.5%
Cryogenic Archive Argon Flame-sealed -20°C >99.9% >99.5%
Step-by-Step Methodology: The "Argon-Ampoule" Archival Protocol

This protocol is designed as a self-validating system . If the ampoule passes the final vacuum test, the internal environment is guaranteed to be free of oxidative drivers, ensuring the structural integrity of 6-(Decyloxy)-7-ethoxyquinolin-4-ol for years.

  • High-Vacuum Desiccation: Dry the purified powder under high vacuum (<0.1 mbar) at 40°C for 24 hours. Causality: Removes trace moisture and volatile solvents that can act as nucleophiles or radical transfer agents.

  • Transfer: In a glovebox purged with Argon (O2 < 1 ppm), transfer the dry powder into pre-weighed, oven-dried (150°C for 4h) amber glass ampoules. Causality: Amber glass blocks actinic UV light, preventing photo-induced single-electron transfer.

  • Argon Purging (If no glovebox is available): Insert a long, narrow Argon needle to the bottom of the ampoule. Purge gently for 3 minutes. Causality: Argon is significantly heavier than air and nitrogen; it will pool at the bottom and effectively displace oxygen upward and out of the vial.

  • Flame Sealing: While maintaining a slow Argon flow just above the ampoule opening to prevent oxygen backflow, use an oxygen-propane torch to melt and pull the neck of the ampoule, creating a hermetic glass seal.

  • Validation Test: Submerge the sealed ampoule in a room-temperature water bath inside a vacuum desiccator. Apply vacuum. Causality: If bubbles emerge from the ampoule under vacuum, the glass seal is compromised, and the process must be repeated. This step makes the protocol self-validating.

  • Storage: Store the validated ampoules at -20°C in a dark, temperature-monitored freezer.

ArchivalWorkflow Step1 1. High-Vacuum Desiccation (<0.1 mbar) Step2 2. Argon Purging (O2 displacement) Step1->Step2 Step3 3. Flame Sealing (Amber Glass Ampoule) Step2->Step3 Step4 4. Vacuum Leak Validation Test Step3->Step4 Step4->Step2 Fail (Bubbles) Step5 5. -20°C Dark Storage Step4->Step5 Pass

Self-validating workflow for the long-term archival of oxidation-sensitive quinolinols.

References[2] Structural formula of decoquinate | Download Scientific Diagram - ResearchGate. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXb78evgYyP7FMM0cJUkkmLEkO_0Mv_V7SPYZwgm4otklQyGpaZik5a-MAXJe3nCgJ8hy2NO8ga-Ljo_Nd2JvT7B2QTaSQSL1YIAxDcga_utDASW4dD8AX1R2CWOglL_sAh80ifkPxLRQLSBqKRkQGANfEWdn3wlxoFv9GPkeJUr027GiCFnx4QvHU0UM83Q==[3] (PDF) Safety and efficacy of Deccox® (decoquinate) for chickens for fattening. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfurugV1VDGQtZGBjsQbec-ZVlkmwwK0aJYTfSXhnleriLOIIntACcoZo-X9GB9-550FShsZWmcEsNrgrQuY4nq86VgFVLbUG9c2yomYq2AS5gBw4_jVvnsEh5JRQTwk3q3F3lkiGN6LvDUvcFgDwzAYFjzHZQTyw7qU8OIoAOAX8GpbAgnZirEdQ365kjbXl7zpNPNMNQ60_h_H7wWa2j8AhSha7-tfd2h1ccEuagL3bjOg==[1] Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones: Synthesis of 2-Substituted 4-Quinolones | ACS Omega - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpGWdJiJd8wd2t1ZwxBAcsq0xdV9BWX9QRUjtl_YWyBieMzB-5jT8Z13FcD-rMBZbU_0QRtM5cxAQ8lGGb1ovjyr-fbePXnVCvfAmbzyAgX2lB6OJZrwOwZGJanMDrh7Tp9J5nRRR9pm1P7ew=

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction of 6-(Decyloxy)-7-ethoxyquinolin-4-ol

Welcome to the Bioanalytical Technical Support Center. Extracting highly lipophilic quinoline derivatives—specifically 6-(Decyloxy)-7-ethoxyquinolin-4-ol (the active core structurally analogous to the coccidiostat decoqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. Extracting highly lipophilic quinoline derivatives—specifically 6-(Decyloxy)-7-ethoxyquinolin-4-ol (the active core structurally analogous to the coccidiostat decoquinate)—from complex biological matrices presents unique thermodynamic and kinetic challenges. Due to its long decyl chain, this weakly polar compound exhibits strong hydrophobic interactions with tissue proteins and structural lipids.

This guide is designed for drug development professionals and analytical scientists. It bypasses basic theory to deliver field-proven, self-validating methodologies, focusing on the causality behind matrix effects, protein precipitation kinetics, and lipid partitioning.

Mechanistic Workflow Visualization

The extraction of this compound requires disrupting lipid-protein binding while actively preventing the co-extraction of massive phospholipid loads that cause mass spectrometric ion suppression.

ProtocolLogic N1 Biological Matrix (High Lipid/Protein) N2 Solvent Extraction (ACN variations) N1->N2 Protein Precipitation N3 Lipid Partitioning (n-Hexane) N2->N3 Supernatant Transfer N4 SPE Clean-up (HLB Polymeric) N3->N4 Aqueous/ACN Phase N5 Elution & Reconstitution N4->N5 Target Isolation

Figure 1: Mechanistic workflow for the isolation of 6-(Decyloxy)-7-ethoxyquinolin-4-ol.

Self-Validating Experimental Protocol

A protocol is only trustworthy if it continuously monitors its own efficiency. This methodology incorporates an isotopic internal standard (IS) spike prior to homogenization. This self-validating system allows you to mathematically isolate extraction efficiency issues from MS/MS ion suppression drift.

Phase 1: Matrix Disruption & Self-Validation Spiking

  • Weigh 2.00 g (±0.02 g) of homogenized biological matrix (e.g., muscle, liver, or egg) into a 50 mL polypropylene centrifuge tube.

  • Spike with 50 µL of a deuterated internal standard (e.g., Decoquinate-d5 at 1 µg/mL) to establish a recovery baseline[1]. Allow the matrix to equilibrate at room temperature for 15 minutes.

Phase 2: Targeted Solvent Extraction 3. Add the matrix-optimized extraction solvent:

  • For solid tissues (muscle/liver): Add 10 mL of 100% Acetonitrile[2].

  • For egg matrices: Add 10 mL of 80% Acetonitrile (aq)[3].

  • Vortex vigorously for 5 minutes, followed by ultrasonication in a cold water bath (4°C) for 10 minutes to maximize tissue penetration and disrupt hydrophobic binding.

  • Centrifuge at 4000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

Phase 3: Lipid Partitioning (Defatting) 6. Add 5 mL of n-hexane (pre-saturated with acetonitrile) to the supernatant to strip neutral lipids and triglycerides[1][3]. 7. Shake mechanically for 2 minutes, then centrifuge at 4000 × g for 5 minutes. 8. Aspirate and discard the upper hexane layer. Retain the lower acetonitrile phase containing the target analyte.

Phase 4: Solid-Phase Extraction (SPE) Clean-up 9. Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge (e.g., 3cc/60mg) with 3 mL Methanol, followed by 3 mL LC-MS grade water[1]. 10. Load the defatted acetonitrile extract onto the cartridge at a controlled flow rate of 1-2 drops/second. 11. Wash the cartridge with 3 mL of 5% Methanol in water to elute highly polar interferences. 12. Elute the weakly polar target compound with 5 mL of Acetonitrile:Methanol (9:1, v/v).

Phase 5: Reconstitution for Analysis 13. Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 40°C. 14. Reconstitute in 1.0 mL of your initial LC mobile phase (e.g., Water:Methanol 1:1 with 20 mM HFBA)[4]. Vortex, filter through a 0.22 µm PTFE syringe filter, and transfer to an autosampler vial.

Quantitative Performance Metrics

The following table summarizes the expected quantitative outcomes when the protocol is strictly followed. Note the critical dependency of the solvent choice on the matrix type.

Matrix TypeOptimal Extraction SolventDefatting Step Required?SPE Sorbent ChemistryAverage Recovery (%)Matrix Effect (Ion Suppression)
Chicken Muscle 100% AcetonitrileOptionalPolymeric HLB85.3 - 87.0%-15.6% to -19.6%
Chicken Liver 100% AcetonitrileMandatory (n-Hexane)Polymeric HLB82.1 - 86.5%-18.2% to -22.4%
Hen Egg (Whole) 80% Acetonitrile (aq)Mandatory (n-Hexane)Polymeric HLB88.4 - 91.2%-12.5% to -16.8%

Troubleshooting Logic & FAQs

When deviations occur, identifying the root cause requires understanding the physical chemistry of the extraction. Use the logical decision tree below, followed by our detailed FAQs.

TroubleshootingLogic Start Issue: Low Target Recovery CheckMatrix Is Matrix High in Protein/Fat? (e.g., Egg Yolk) Start->CheckMatrix SolventTissue Use 100% Acetonitrile (Solid Tissues) CheckMatrix->SolventTissue No (Muscle) SolventEgg Use 80% Aqueous Acetonitrile (Egg Matrices) CheckMatrix->SolventEgg Yes (Egg/Liver) CheckLipid Are Matrix Effects >20%? SolventTissue->CheckLipid SolventEgg->CheckLipid AddHexane Implement n-Hexane Defatting & HLB SPE CheckLipid->AddHexane Yes

Figure 2: Logical decision tree for troubleshooting recovery and matrix effect issues.

Frequently Asked Questions

Q: My recovery in whole egg matrices is plateauing at 55% using 100% Acetonitrile. How can I improve this? A: This is a classic kinetic trapping issue. Egg yolk contains dense lipoprotein complexes. When you add 100% acetonitrile, the proteins precipitate instantaneously, forming a hard pellet that physically traps the lipophilic 6-(Decyloxy)-7-ethoxyquinolin-4-ol inside. By switching to an 80% aqueous acetonitrile solution, you slow the precipitation kinetics. The 20% water content allows the solvent to penetrate the lipoprotein emulsion and release the target before the proteins fully crash out, boosting recovery to >88%[3].

Q: Why am I seeing massive ion suppression (-40%) when analyzing liver extracts via LC-MS/MS? A: Liver is a highly complex, lipid-rich matrix. If you are only performing a solvent crash, co-extracted phospholipids are competing for charge in the ESI source. You must implement a liquid-liquid defatting step using acetonitrile-saturated n-hexane prior to SPE. The hexane layer strips non-polar triglycerides, while your target remains in the acetonitrile phase due to its weakly polar quinolinol core[1][3].

Q: Can I use a C18 SPE cartridge instead of an HLB polymeric cartridge? A: It is highly discouraged. 6-(Decyloxy)-7-ethoxyquinolin-4-ol is weakly polar but possesses a highly lipophilic tail. Silica-based C18 sorbents often suffer from secondary silanol interactions that can cause irreversible binding or peak tailing during elution. A functionalized polystyrene/divinylbenzene (HLB) cartridge provides superior reversed-phase retention without silanol interference, allowing for aggressive washing steps that clean the matrix more effectively[1][3].

Q: What is the purpose of using acetonitrile-saturated n-hexane rather than pure n-hexane for defatting? A: If you use pure n-hexane, a small percentage of your acetonitrile extract will partition into the hexane layer to satisfy thermodynamic equilibrium, taking a fraction of your analyte with it and lowering your absolute recovery. By pre-saturating the n-hexane with acetonitrile, you prevent the extraction solvent from migrating across the phase boundary, ensuring that only the highly non-polar lipids are removed[3].

References

  • Source: PubMed Central (PMC)
  • Quantitative Analysis of Decoquinate Residues in Hen Eggs through Derivatization-Gas Chromatography Tandem Mass Spectrometry Source: MDPI URL
  • Determination of Coccidiostats (Amprolium and Decoquinate)
  • Development and Validation of a Confirmatory Method for the Determination of 12 Coccidiostat Residues in Eggs and Muscle by Means of Liquid Chromatography Coupled to Hybrid High Resolution Mass Spectrometry Source: MDPI URL

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 6-(Decyloxy)-7-ethoxyquinolin-4-ol

Welcome to the Advanced Chromatography Support Center. This guide is engineered specifically for researchers and drug development professionals facing peak shape degradation when analyzing 6-(Decyloxy)-7-ethoxyquinolin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered specifically for researchers and drug development professionals facing peak shape degradation when analyzing 6-(Decyloxy)-7-ethoxyquinolin-4-ol .

To troubleshoot this molecule effectively, we must first analyze its structural causality. The molecule is highly amphiphilic and polyfunctional:

  • The Quinolin-4-ol Core: Contains a basic nitrogen capable of strong ion-exchange interactions, and a hydroxyl group that can tautomerize, creating mixed ionization states[1][2]. Furthermore, quinolinol derivatives are notorious metal chelators[3].

  • The Decyloxy (C10) Chain: Imparts extreme lipophilicity, making the molecule prone to hydrophobic mismatch and precipitation in aqueous mobile phases[4].

Rather than guessing, this guide utilizes self-validating protocols to systematically isolate and eliminate physical, chemical, and thermodynamic causes of peak tailing.

Part 1: Mechanistic Pathways of Peak Tailing

Peak tailing for this specific compound is rarely a single-variable problem. It is typically a convergence of the molecule's functional groups interacting with the chromatographic system.

  • Secondary Silanol Interactions: At mid-range pH (pH 4–7), residual silanols on the silica stationary phase are ionized (SiO⁻). The basic nitrogen of the quinoline ring becomes protonated, leading to strong secondary cation-exchange interactions that drag out the tail of the peak[5][6].

  • Metal Chelation: Trace metals (such as Fe³⁺ or Ni²⁺) leaching from stainless steel tubing or frits act as coordination centers for the quinolin-4-ol core. This chelation causes severe tailing, peak splitting, or even irreversible adsorption[3].

  • Mass Transfer Resistance (Hydrophobic Mismatch): The long C10 decyloxy chain requires high organic solvent concentrations for solubility. If the sample is injected in a strong solvent (e.g., 100% DMSO) into a highly aqueous mobile phase, the analyte temporarily crashes out at the column head, causing poor mass transfer and peak distortion[4][7].

Tailing_Mechanisms Molecule 6-(Decyloxy)-7-ethoxy quinolin-4-ol Silanol Unendcapped Silanols (Stationary Phase) Molecule->Silanol Basic N pH Mobile Phase pH (~ pKa of Analyte) Molecule->pH 4-OH / N Hydrophobic Sample Solvent Mismatch Molecule->Hydrophobic Decyl Chain Mech1 Ion-Exchange & H-Bonding Silanol->Mech1 Mech2 Mixed Ionization States pH->Mech2 Mech3 Poor Mass Transfer / Precipitation Hydrophobic->Mech3 Tailing Severe Peak Tailing & Broadening Mech1->Tailing Mech2->Tailing Mech3->Tailing

Caption: Mechanistic pathways leading to HPLC peak tailing for 6-(Decyloxy)-7-ethoxyquinolin-4-ol.

Part 2: Self-Validating Troubleshooting Workflows

To prevent the introduction of confounding variables, you must isolate the root cause before changing your method. Use the following logical workflow.

Troubleshooting_Workflow Start Observe Peak Tailing for 6-(Decyloxy)-7-ethoxyquinolin-4-ol TestNeutral Inject Neutral Marker (e.g., Toluene/Uracil) Start->TestNeutral TailingNeutral Does Neutral Marker Tail? TestNeutral->TailingNeutral Physical Physical Issue (Column Void, Frit Blockage, Extra-Column Volume) TailingNeutral->Physical Yes Chemical Chemical Issue (Silanol, Chelation, or Solubility) TailingNeutral->Chemical No TestChelation Add 10 µM EDTA or Medronic Acid to Mobile Phase Chemical->TestChelation ChelationResult Does Peak Shape Improve? TestChelation->ChelationResult MetalChela Metal Chelation Confirmed Action: Use Bio-Inert Column & PEEK Tubing ChelationResult->MetalChela Yes Silanol Silanol / Ionization Issue Action: Adjust pH < 3.0, Add TEA, or Use Type B Silica ChelationResult->Silanol No

Caption: Logical workflow for isolating physical vs. chemical peak tailing causes.

Methodology 1: The Neutral Marker Diagnostic Test

Causality: Physical defects (column voids, blocked frits) affect all molecules equally. Chemical interactions (silanol binding) only affect specific functional groups[8].

  • Preparation: Prepare a 10 µg/mL solution of Uracil (for highly aqueous methods) or Toluene (for high organic methods) in the starting mobile phase.

  • Equilibration: Flush the HPLC system with the standard mobile phase for 10 column volumes.

  • Injection: Inject 5 µL of the neutral marker solution.

  • Analysis: Record the chromatogram and calculate the Asymmetry Factor ( As​ ) at 10% peak height.

  • Validation: If As​>1.2 , the issue is physical (e.g., column void). Replace the column or check fittings[7]. If As​≤1.2 , the system is physically intact; the tailing is chemical. Proceed to Methodology 2.

Methodology 2: Silanol Suppression via Mobile Phase Optimization

Causality: If the mobile phase pH is unbuffered or near the analyte's pKa, the molecule exists in multiple ionization states[1][2]. Lowering the pH fully protonates the basic nitrogen and suppresses the ionization of acidic silanols, breaking the ion-exchange interaction[6].

  • Buffer Preparation: Prepare a 20 mM Ammonium Formate aqueous solution.

  • pH Adjustment: Titrate the buffer with Formic Acid or Trifluoroacetic Acid (TFA) until the pH reaches 2.5 (verify with a calibrated pH meter).

  • Additive Inclusion (If necessary): If using an older Type A silica column, add 10 mM Triethylamine (TEA) to the buffer as a sacrificial competing base, then re-adjust the pH to 2.5[6].

  • Filtration: Filter the mobile phase through a 0.22 µm membrane.

  • Validation: Inject the 6-(Decyloxy)-7-ethoxyquinolin-4-ol sample. A sharp reduction in the USP Tailing Factor confirms silanol activity was the root cause.

Part 3: Quantitative Optimization Data

Use the following data tables to select the precise chemical interventions required for your specific column and system setup.

Table 1: Mobile Phase Additives for Peak Shape Optimization
AdditiveRecommended Conc.Mechanism of ActionImpact on 6-(Decyloxy)-7-ethoxyquinolin-4-ol
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Lowers pH < 3; acts as a strong ion-pairing agent.Protonates basic N, suppresses silanol ionization, and masks basic interaction sites.
Triethylamine (TEA) 10 - 20 mMSacrificial competing base.Competes for active silanol sites, preventing the analyte's basic nitrogen from adsorbing[6].
Ammonium Formate 10 - 25 mMIncreases ionic strength and buffer capacity.Stabilizes the ionization state of the quinolin-4-ol core, preventing pH shifts at the column head[1].
EDTA / Medronic Acid 5 - 10 µMMetal chelator.Passivates trace metals in stainless steel, preventing coordination complexes with the quinolinol core[3].
Table 2: Column Chemistry Selection Guide
Column TypeExample TechnologiesSuitabilityRationale for Quinolin-4-ols
Type A Silica Standard older C18s❌ PoorHigh metal content and active, unendcapped silanols cause severe, irreversible tailing[5].
Type B Silica Agilent Eclipse Plus, Phenomenex Luna✅ GoodHigh purity, double-endcapped silica minimizes secondary silanol interactions[8].
Hybrid / Polymer Waters XBridge, Hamilton PRP✅ ExcellentWide pH stability (1-12) allows running at high pH to fully deprotonate the basic nitrogen, eliminating cation-exchange entirely[2].

Part 4: Frequently Asked Questions (FAQs)

Q1: My 6-(Decyloxy)-7-ethoxyquinolin-4-ol peak looks like a "shark fin" (fronting). Is this a form of tailing? A1: No, fronting is the thermodynamic opposite of tailing. For highly lipophilic molecules (due to the C10 decyl chain), fronting almost always indicates sample solvent mismatch or column mass overload[4]. If your sample is dissolved in 100% DMSO but injected into a 60% aqueous mobile phase, the strong solvent bolus disrupts partitioning. Solution: Dilute the sample in the starting mobile phase and reduce the injection volume to 5 µL[7].

Q2: I increased my buffer concentration to 50 mM, but the tailing persists. Why? A2: While buffers stabilize the ionization state, excessive buffer concentrations (>25 mM) plateau in their effectiveness and risk precipitation in the high-organic mobile phases required to elute the decyl chain[1]. If tailing persists at 25 mM, the interaction is driven by highly acidic geminal silanols. You must switch to a Type B endcapped silica column or add a competing amine like TEA[6][8].

Q3: Can the quinolin-4-ol core really cause metal chelation in a standard HPLC system? A3: Yes. Quinolinols are well-documented metal chelators. Trace metals (Fe, Ni, Al) from aging stainless steel frits, pump heads, or low-purity silica can form strong coordination complexes with the analyte, leading to severe tailing or complete loss of peak area[3]. Solution: If adding a passivating agent like 10 µM EDTA to the mobile phase sharpens the peak, metal chelation is confirmed. Transition to PEEK tubing and bio-inert column hardware.

Part 5: References

  • HPLC Troubleshooting Mini Guide - Peak Issues | Phenomenex |

  • Troubleshooting Peak Tailing in LC | Scribd |

  • HPLC Troubleshooting and Performance Tips: A Practical Guide | Persee |

  • HPLC Troubleshooting Guide | ACE HPLC |

  • HPLC Troubleshooting Guide | Sigma-Aldrich |

  • HPLC Method Development and Column Selection | Khemit |

  • Fixing Peak Tailing in HPLC Analysis | Scribd |

  • HPLC Peak Tailing: Causes and Solutions | Axion Labs |

  • Metal Chelation in Separation Science | DCU Research Repository |

Sources

Troubleshooting

Technical Support Center: Stabilizing 6-(Decyloxy)-7-ethoxyquinolin-4-ol in Acidic Buffer Solutions

Welcome to the Technical Support Center for 6-(Decyloxy)-7-ethoxyquinolin-4-ol. This compound, a structural analog of the veterinary antiparasitic decoquinate (lacking the 3-carboxylate ethyl ester)[1], presents severe f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-(Decyloxy)-7-ethoxyquinolin-4-ol. This compound, a structural analog of the veterinary antiparasitic decoquinate (lacking the 3-carboxylate ethyl ester)[1], presents severe formulation challenges. Its extreme lipophilicity—driven by the 10-carbon decyloxy chain—and its tautomeric behavior (quinolin-4-ol ⇌ quinolin-4(1H)-one) make it notoriously difficult to stabilize in aqueous acidic environments. While acidic conditions protonate the quinoline core, the massive hydrophobic tail often induces micellization, ion-pairing precipitation, and non-specific surface adsorption[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure experimental integrity.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into a pH 3.0 acetate or citrate buffer? Causality & Mechanism: This is a classic case of counterion-induced aggregation (salting out). The quinoline nitrogen protonates at low pH, which theoretically increases aqueous solubility. However, the 10-carbon decyloxy chain dominates the molecule's thermodynamics. In acidic buffers, the buffer anions (e.g., citrate, acetate) form tight ion pairs with the protonated quinoline core. This neutralizes the localized charge, and the hydrophobic tails rapidly aggregate to minimize water contact, leading to precipitation. Solution: You must mask the hydrophobic tail using a ternary complexation strategy. Incorporating Hydroxypropyl-β-cyclodextrin (HP-β-CD) alongside a natural or synthetic surfactant (e.g., tea saponins or Tween-80) creates a stable inclusion complex that shields the decyl chain from the aqueous environment[3].

Q2: I successfully dissolved the compound, but my HPLC/UV-Vis quantification shows the concentration dropping over 24 hours. Is it degrading in the acid? Causality & Mechanism: Acid-catalyzed degradation (such as ether cleavage of the decyloxy or ethoxy groups) is highly unlikely under mild acidic conditions (pH 2–5) at room temperature. The "loss" is almost certainly due to non-specific adsorption to the walls of your reaction vessels (glass or polystyrene). Highly lipophilic quinolinols have a strong affinity for hydrophobic surfaces and unpassivated silanol groups on glass. Solution: Passivate your glassware using silanization, or maintain a minimum concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) in your acidic buffer to outcompete the compound for surface binding sites. (See Protocol B).

Q3: Does the tautomerization of the quinolin-4-ol core affect my spectroscopic assays? Causality & Mechanism: Yes. 6-(Decyloxy)-7-ethoxyquinolin-4-ol exists in a tautomeric equilibrium with its quinolin-4(1H)-one form. The polarity of the solvent and the pH dictate the dominant tautomer, which significantly shifts the UV absorbance maxima. If your acidic buffer composition varies slightly in organic co-solvent ratio (e.g., varying DMSO carryover), the tautomeric ratio shifts, causing apparent inconsistencies in UV-Vis quantification. Solution: Always quantify using an experimentally determined isosbestic point, or standardize the final solvent matrix precisely before taking spectroscopic readings.

Part 2: Quantitative Data & Formulation Strategies

Table 1: Physicochemical Profile & Acidic Buffer Compatibility

Property / ParameterValue / ObservationExperimental Implication
LogP (Predicted) > 5.0Extreme lipophilicity; requires co-solvents or complexation.
pKa (Quinoline N) ~ 3.5 - 4.5Protonates in mildly acidic buffers (pH < 3.5).
Aqueous Solubility (pH 7) < 0.1 mg/LPractically insoluble in pure water[2].
Aqueous Solubility (pH 3) Variable (Aggregates)Forms unstable colloidal suspensions without surfactants.
Tautomeric Shift pH & Solvent DependentRequires strict solvent control for UV-Vis/HPLC assays.

Table 2: Recommended Solubilization Strategies in Acidic Media

StrategyComponentsProsCons
Co-solvent System 10-20% DMSO or DMF + PEG-400Simple to prepare; good for immediate assays.High organic content may interfere with biological assays.
Binary Inclusion HP-β-CD (1:1 to 1:5 molar ratio)Biocompatible; reduces surface adsorption.Decyl chain is too long for complete inclusion by a single CD[3].
Ternary Complex HP-β-CD + Tea Saponins / TweenMaximum stability; clear solutions in acid[3].Requires ultrasonication and precise stoichiometric ratios.
Part 3: Mechanistic & Workflow Visualizations

Mechanism A 6-(Decyloxy)-7-ethoxyquinolin-4-ol (Neutral, Lipophilic) B Acidic Buffer Addition (pH < pKa) A->B C Protonated Quinolinium Cation (Amphiphilic) B->C D Counterion Ion-Pairing (Citrate/Acetate) C->D Unstabilized F Addition of HP-β-CD & Surfactants C->F Stabilized Workflow E Hydrophobic Aggregation & Precipitation D->E G Stable Ternary Inclusion Complex (Aqueous Soluble) F->G

Mechanistic pathway of quinolin-4-ol aggregation versus stabilization in acidic media.

Workflow Step1 1. Dissolve in Organic Co-solvent (DMSO/DMF) Step2 2. Add HP-β-CD & Surfactant Step1->Step2 Step3 3. Titrate Acidic Buffer (Dropwise) Step2->Step3 Step4 4. Ultrasonication (30 mins, 25°C) Step3->Step4 Step5 5. Filter (0.22 µm) & Validate (Tyndall) Step4->Step5

Step-by-step formulation workflow for stabilizing highly lipophilic quinolinols.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a Stabilized Ternary Complex in Acidic Buffer Objective: To achieve a stable, aggregate-free solution of 6-(Decyloxy)-7-ethoxyquinolin-4-ol in pH 3.0–4.0 buffers using a ternary complexation method[3].

  • Primary Dissolution: Dissolve 5 mg of 6-(Decyloxy)-7-ethoxyquinolin-4-ol in 500 µL of anhydrous DMSO. Vortex until completely clear.

  • Excipient Preparation: In a separate vial, prepare a 10% (w/v) solution of HP-β-CD and 0.1% (w/v) Tween-80 (or Tea Saponins) in your target acidic buffer (e.g., 50 mM Citrate, pH 3.5).

  • Controlled Addition: Place the excipient solution on a magnetic stirrer at 500 RPM. Add the DMSO stock solution dropwise (1 drop per 5 seconds) into the vortex of the acidic buffer.

  • Ultrasonication: Transfer the mixture to an ultrasonic bath. Sonicate for 30 minutes at 25°C to drive the inclusion of the decyl chain into the cyclodextrin cavity.

  • Self-Validation (Tyndall Effect Test): Shine a laser pointer (e.g., 532 nm green laser) through the vial in a darkened room.

    • Pass: The beam is invisible or very faint, indicating a true solution or nano-micelles (<20 nm).

    • Fail: A strong, visible beam path (Tyndall effect) indicates colloidal aggregation. You must increase the HP-β-CD ratio or sonication time.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed particulate matter.

Protocol B: Glassware Passivation to Prevent Adsorption Loss Objective: To prevent the lipophilic compound from adsorbing to the silanol groups of borosilicate glassware during storage.

  • Cleaning: Wash glassware with 1M HCl, followed by deionized water, and dry completely at 120°C.

  • Silanization: In a fume hood, rinse the inner surfaces of the glassware with a 5% (v/v) solution of Dichlorodimethylsilane in heptane.

  • Curing: Allow the solvent to evaporate at room temperature for 30 minutes.

  • Washing: Rinse the glassware sequentially with anhydrous methanol (to cap unreacted chlorides) and then distilled water.

  • Baking: Bake the glassware at 100°C for 1 hour.

  • Self-Validation (Water Bead Test): Place a drop of water on the treated glass surface. It should bead up immediately with a high contact angle (>90°), confirming successful hydrophobic passivation.

Sources

Optimization

troubleshooting low binding affinity results for 6-(Decyloxy)-7-ethoxyquinolin-4-ol

Welcome to the Technical Support Center for Targeted Membrane Protein Therapeutics . As a Senior Application Scientist, I have compiled this troubleshooting guide specifically for researchers working with 6-(Decyloxy)-7-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Targeted Membrane Protein Therapeutics . As a Senior Application Scientist, I have compiled this troubleshooting guide specifically for researchers working with 6-(Decyloxy)-7-ethoxyquinolin-4-ol , a highly lipophilic ubiquinone analog and derivative of the known antimalarial and coccidiostat, decoquinate.

Evaluating the binding affinity of this compound against the cytochrome bc1 complex (Complex III) presents unique biophysical challenges. The guide below addresses the causality behind common experimental failures and provides self-validating protocols to ensure scientific integrity.

I. Diagnostic FAQs: Troubleshooting Low Binding Affinity

Q1: My Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) data show negligible binding, even at micromolar concentrations. Is the compound inactive? A: Not necessarily. The primary culprit is likely aqueous insolubility and micellar aggregation . 6-(Decyloxy)-7-ethoxyquinolin-4-ol possesses a 10-carbon aliphatic chain, giving it an extremely high partition coefficient (LogP). In standard aqueous buffers (even with 1-2% DMSO), the compound will rapidly aggregate or precipitate ("brick dust" effect), dropping the effective free monomer concentration to the low nanomolar or picomolar range. You are likely measuring the buffer, not the ligand. Fix: You must formulate the compound in a lipid-carrier system or increase the DMSO tolerance of your assay up to 5%, combined with dynamic light scattering (DLS) to validate that the ligand remains monomeric before running the assay.

Q2: We solubilized the Cytochrome bc1 complex in DDM detergent micelles to keep it stable, but affinity remains poor. Why? A: Highly lipophilic ligands like 6-(Decyloxy)-7-ethoxyquinolin-4-ol are prone to detergent micelle partitioning . Instead of binding to the target protein, the compound partitions into the hydrophobic core of empty detergent micelles present in the buffer. Furthermore, the cytochrome bc1 complex requires a native lipid bilayer to maintain the structural integrity of the ubiquinol-binding pocket (Qo site) [1]. Detergents strip away essential annular lipids, collapsing the binding pocket. Fix: Transition your protein from detergent micelles into lipid Nanodiscs using Membrane Scaffold Proteins (MSPs) [2]. This provides a native bilayer environment and eliminates empty detergent micelles from the assay buffer.

Q3: We compared our compound directly to Decoquinate, and our compound has a genuinely lower affinity. What is the structural basis for this? A: This is a classic Structure-Activity Relationship (SAR) deficit. Decoquinate is ethyl 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate. Your compound, 6-(Decyloxy)-7-ethoxyquinolin-4-ol, lacks the 3-carboxylate ethyl ester group . Mechanistic studies on the cytochrome b Qo pocket reveal that the carbonyl oxygen of this 3-ester group acts as a critical hydrogen-bond acceptor with specific residues (e.g., Glu261 in Plasmodium species) [1]. Removing this ester drastically reduces the enthalpic contribution to binding, resulting in a true drop in intrinsic affinity.

Q4: Could the assay pH be affecting the compound's active state? A: Yes. 4-hydroxyquinolines exist in a tautomeric equilibrium with their 4-quinolone (oxo) forms. The binding pocket of cytochrome b specifically coordinates the tautomer that mimics the native ubiquinol/ubiquinone transition states. If your assay buffer pH shifts this equilibrium (typically requiring a tightly controlled pH of 7.2–7.4 for optimal physiological mimicry), the active binding species will be depleted.

II. Mechanistic Visualizations

Qo_Binding cluster_cytb Cytochrome bc1 Complex (Complex III) Qo Qo Site (Oxidation) Hydrophobic Pocket FeS Rieske Fe-S Cluster Qo->FeS e- transfer Qi Qi Site (Reduction) CytC1 Cytochrome c1 FeS->CytC1 e- transfer Ligand 6-(Decyloxy)-7-ethoxy quinolin-4-ol Ligand->Qo Competes UQH2 Ubiquinol (UQH2) Native Substrate UQH2->Qo Binds

Caption: Competitive inhibition of Ubiquinol at the Cytochrome b Qo pocket by the quinolin-4-ol derivative.

Troubleshooting Start Low Binding Affinity Detected CheckSol Check Ligand Solubility (DLS/Turbidity) Start->CheckSol Soluble Soluble Monomer CheckSol->Soluble No Aggregated Aggregated/Precipitated CheckSol->Aggregated Yes CheckMem Check Protein Context Soluble->CheckMem FixSol Use 5% DMSO + Lipid Micelles Aggregated->FixSol Detergent Detergent Micelles CheckMem->Detergent Yes Nanodisc Lipid Nanodiscs CheckMem->Nanodisc No FixMem Reconstitute in MSP Nanodiscs Detergent->FixMem CheckSAR Evaluate SAR (Missing 3-Ester) Nanodisc->CheckSAR LowAffinity True Low Affinity (No H-Bonding) CheckSAR->LowAffinity

Caption: Decision tree for troubleshooting low affinity results of highly lipophilic quinoline derivatives.

III. Standard Operating Protocols (SOPs)

SOP 1: Preparation of Lipophilic Ligand Stocks to Prevent Aggregation

Self-Validation Check: The final working solution must register a polydispersity index (PDI) of <0.2 via DLS, confirming the absence of colloidal aggregates.

  • Primary Stock: Dissolve 6-(Decyloxy)-7-ethoxyquinolin-4-ol powder in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously and sonicate in a water bath at 37°C for 10 minutes.

  • Lipid-Carrier Intermediate: Prepare a 1 mM intermediate stock by diluting the primary stock into a buffer containing 0.1% (w/v) POPC liposomes or a mild carrier like randomly methylated β-cyclodextrin (RM-β-CD), maintaining 10% DMSO.

  • Assay Dilution: Dilute the intermediate stock into the final assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) immediately prior to the assay. Ensure the final DMSO concentration is strictly matched between the ligand and reference channels (typically 2-5%).

  • Verification: Run the final assay buffer through a DLS instrument. If large particulates (>100 nm) are detected, the compound has crashed out.

SOP 2: Reconstitution of Cytochrome bc1 into Lipid Nanodiscs [2]

Self-Validation Check: Size-exclusion chromatography (SEC) should yield a single, symmetrical peak corresponding to the Nanodisc-protein complex, distinct from empty Nanodiscs or aggregated protein.

  • Lipid Preparation: Dry POPC/POPG lipids (3:1 molar ratio) under a nitrogen stream. Resuspend in assay buffer containing 50 mM sodium cholate to form mixed micelles.

  • Assembly Mixture: Combine detergent-solubilized Cytochrome bc1 complex, Membrane Scaffold Protein (MSP1D1), and the lipid-cholate mixture at a carefully optimized molar ratio (typically 1:2:100 for Protein:MSP:Lipid).

  • Incubation: Incubate the assembly mixture on a rotary mixer at 4°C for 1 hour to allow equilibration.

  • Detergent Removal: Add Bio-Beads SM-2 (pre-washed) at a ratio of 0.5 g per mL of mixture. Incubate overnight at 4°C with gentle rocking. The removal of cholate triggers the spontaneous self-assembly of the Nanodiscs.

  • Purification: Remove the Bio-Beads and inject the supernatant onto a Superdex 200 Increase SEC column. Collect the fraction corresponding to the ~10-12 nm Nanodisc complex.

IV. Diagnostic Data Matrix

Use the following table to benchmark your experimental readouts and identify where your assay is failing.

Assay Condition / ContextLigand StateTarget Protein StateExpected Kd​ ReadoutDiagnosis / Causality
Aqueous Buffer (<1% DMSO)AggregatedDetergent Micelles>100 µM (No binding)False Negative. Ligand crashed out of solution; zero effective concentration.
Aqueous Buffer (5% DMSO)MonomericDetergent Micelles10 - 50 µMFalse Weak Binding. Ligand partitions into empty detergent micelles instead of the target.
Aqueous Buffer (5% DMSO)MonomericLipid Nanodiscs 0.5 - 5 µM True Affinity. Accurate reflection of the compound lacking the 3-carboxylate ester.
Reference: DecoquinateMonomericLipid Nanodiscs1 - 10 nMBaseline. The 3-carboxylate ester provides critical H-bonding in the Qo pocket [1].

V. References

  • Nam, T.-G., McNamara, C. W., Bopp, S., Dharia, N. V., Meister, S., Bonamy, G. M. C., Plouffe, D. M., Kato, N., McCormack, S., Bursulaya, B., et al. (2011). A Chemical Genomic Analysis of Decoquinate, a Plasmodium falciparum Cytochrome b Inhibitor. ACS Chemical Biology, 6(11), 1214–1222.[Link]

  • Denisov, I. G., & Sligar, S. G. (2016). Nanodiscs for structural and functional studies of membrane proteins. Nature Structural & Molecular Biology, 23(6), 481–486.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 6-(Decyloxy)-7-ethoxyquinolin-4-ol

This guide provides a comprehensive framework for the validation of analytical methods for 6-(Decyloxy)-7-ethoxyquinolin-4-ol, a quinoline derivative with potential applications in drug development. As a structural analo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of analytical methods for 6-(Decyloxy)-7-ethoxyquinolin-4-ol, a quinoline derivative with potential applications in drug development. As a structural analog to compounds investigated for kinase inhibition, establishing robust, reliable, and specific analytical methods is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.

This document is designed for researchers, analytical chemists, and quality control professionals. It moves beyond a simple checklist of procedures to provide a comparative analysis of suitable analytical technologies, grounded in the scientific rationale behind the validation process. The methodologies and acceptance criteria described herein are based on the globally recognized International Council for Harmonisation (ICH) Q2(R2) guideline on the Validation of Analytical Procedures.[1][2][3]

The Imperative for Validation: Beyond the Protocol

6-(Decyloxy)-7-ethoxyquinolin-4-ol, hereafter referred to as "the analyte," possesses a quinoline core, a common scaffold in pharmacologically active agents.[4] Its structure, featuring a long alkyloxy chain and polar functional groups, presents unique analytical challenges. Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[3] It is not a one-time exercise but a continuous process that ensures the integrity of data from preclinical development to commercial batch release.[5]

The choice of an analytical method is driven by its intended application. For routine quality control (QC) of the drug substance, a robust, accurate, and precise method like High-Performance Liquid Chromatography (HPLC) is often the gold standard. For identifying trace-level impurities or for bioanalytical studies in complex matrices, a more sensitive and specific technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is superior. This guide will compare these two powerful techniques in the context of validating a quantitative purity and assay method.

The Validation Workflow: A Structured Approach

A successful validation study begins with a detailed validation protocol that outlines the procedure's intended purpose and the performance characteristics to be evaluated.[2][3] The results are then compiled into a comprehensive validation report.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specifies purpose & criteria Execution Execute Experiments (Specificity, Linearity, Accuracy, Precision, Range, LOQ, Robustness) Protocol->Execution Report Generate Validation Report Execution->Report Summarizes results SST System Suitability Testing (SST) SST->Execution Integral part of procedure Lifecycle Method Lifecycle Management Report->Lifecycle Informs ongoing monitoring

Caption: A typical workflow for analytical method validation, from planning to lifecycle management.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The selection of an analytical technique is a critical first step. Both HPLC with UV detection and LC-MS/MS are suitable for the analysis of quinoline derivatives, but their performance characteristics and ideal applications differ significantly.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Good. Can be compromised by co-eluting impurities with similar UV spectra.Excellent. Highly specific due to monitoring of precursor and product ion transitions.
Sensitivity Moderate (µg/mL to high ng/mL range).Very High (low ng/mL to pg/mL range).
Quantitation Excellent for assay and major impurities.Gold standard for trace-level quantitation and bioanalysis.
Robustness High. Well-established technology, relatively simple operation.Moderate. More complex instrumentation requires specialized expertise.
Cost Lower initial investment and operational cost.Higher initial investment and maintenance costs.
Primary Use Case QC release testing, stability studies, assay, and purity of drug substance/product.Impurity identification, degradation product analysis, bioanalytical studies.[6][7]

For the purpose of this guide, we will detail the validation of an RP-HPLC method with UV detection for the simultaneous assay and purity determination of 6-(Decyloxy)-7-ethoxyquinolin-4-ol, as this represents the most common requirement in a drug development setting.

In-Depth Protocol: Validation of a Reversed-Phase HPLC Method

This section provides a detailed, step-by-step methodology for validating an RP-HPLC method for the analyte. The objective is to demonstrate that the procedure is fit for its intended purpose: to accurately and precisely quantify the analyte and its impurities.

Proposed Chromatographic Conditions

The selection of chromatographic conditions is predicated on the physicochemical properties of the analyte. The long decyloxy chain imparts significant hydrophobicity, making a C18 stationary phase ideal. The quinoline ring contains a basic nitrogen atom, so a slightly acidic mobile phase is used to ensure consistent protonation and sharp, symmetrical peaks.

ParameterRecommended ConditionRationale
HPLC System Gradient-capable pump, autosampler, column oven, DAD/UV detector.[8]Standard equipment for pharmaceutical analysis.
Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size.Good starting point for hydrophobic quinoline compounds.[9]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape.[10]
Gradient 60% B to 95% B over 20 min, hold for 5 min, return to initial.To elute the hydrophobic analyte and any potential impurities.
Flow Rate 1.0 mL/min[8]Typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 270 nm and 340 nm[8]Based on typical UV absorbance maxima for quinoline derivatives.
Injection Vol. 10 µL[8]Standard volume to balance sensitivity and peak shape.
Validation Parameters: Experimental Design & Acceptance Criteria

The following protocols are designed in accordance with ICH Q2(R2) guidelines.[1][2]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]

  • Protocol:

    • Prepare solutions of a blank (dissolution solvent), a placebo (if in a formulation), the analyte reference standard, and known related impurities.

    • Perform forced degradation studies on the analyte by exposing it to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B) conditions.[12]

    • Inject all solutions and analyze the chromatograms.

  • Acceptance Criteria:

    • The analyte peak should be free from any co-eluting peaks in the blank, placebo, and impurity-spiked samples.

    • Peak purity analysis (using a Diode Array Detector) should pass for the analyte peak in the stressed samples, demonstrating that it is spectrally homogeneous.

    • The method should be able to separate the analyte from its degradation products, making it "stability-indicating".[13]

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[14]

  • Protocol:

    • Prepare a stock solution of the analyte reference standard.

    • Create a series of at least five concentrations ranging from 50% to 150% of the nominal assay concentration (e.g., 0.05 mg/mL to 0.15 mg/mL for a target of 0.1 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) must be ≥ 0.999.

    • The y-intercept should not be significantly different from zero.

    • A visual inspection of the plot should confirm a linear relationship.

Concentration (% of Nominal)Concentration (mg/mL)Mean Peak Area (n=3)
50%0.05510,250
80%0.08815,400
100%0.101,020,100
120%0.121,225,300
150%0.151,530,500
Regression Results r² = 0.9999 y-intercept = 150.5

Accuracy is the closeness of test results obtained by the method to the true value. It is often determined by a recovery study.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[12]

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Protocol: Prepare six independent samples of the analyte at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) of the results should be ≤ 1.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.[10]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Protocol (Signal-to-Noise Approach):

    • Prepare a series of dilute solutions of the analyte.

    • Inject them and determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.

  • Acceptance Criteria:

    • The LOQ must be confirmed by analyzing a minimum of six replicates at the proposed concentration, with the recovery being within 80-120% and precision (RSD) ≤ 10%.

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol: This is confirmed by the data from the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The validated range for an assay is typically 80% to 120% of the test concentration. For a purity test, it should cover from the reporting threshold of the impurity to 120% of the specification.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11]

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase pH or Composition (e.g., % Acetonitrile ± 2%)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak tailing, resolution) should remain within acceptable limits, and the assay result should not change significantly.

G Validation Validated Method Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range Defines upper/ lower limits Accuracy->Range Confirms suitability within limits Precision->Range Confirms suitability within limits

Caption: The interrelationship of core validation parameters that define a method's operational range.

Conclusion

The validation of an analytical method for a novel compound like 6-(Decyloxy)-7-ethoxyquinolin-4-ol is a systematic process that underpins the entire drug development program. This guide demonstrates that a well-designed validation study, grounded in the principles of the ICH Q2(R2) guideline, provides the necessary evidence that a method is fit for its purpose.

While a robust RP-HPLC method is the workhorse for routine quality control, a comparative understanding of alternative techniques like LC-MS/MS is crucial for addressing more complex analytical challenges such as trace impurity identification. By following a scientifically sound and risk-based approach, researchers can ensure the generation of high-quality, reliable, and defensible analytical data, which is the bedrock of pharmaceutical development.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods Source: BioPharm International URL: [Link]

  • Title: Validation of Analytical Procedure Q2(R2) - Draft Version Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: European Compliance Academy URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine Source: Journal of Chemical, Biological and Physical Sciences URL: [Link]

  • Title: RP-HPLC determination of lipophilicity in series of quinoline derivatives Source: ResearchGate URL: [Link]

  • Title: Analytical Method for Ethoxyquin (Animal and Fishery Products) Source: Ministry of Health, Labour and Welfare, Japan URL: [Link]

  • Title: An LC-MS/MS method for the determination of haloperidol in human plasma and its application in therapeutic drug monitoring Source: The European Chemistry and Biotechnology Journal URL: [Link]

  • Title: Analytical methods for the determination of pharmaceuticals in aqueous environmental samples Source: College of Saint Benedict and Saint John's University URL: [Link]

  • Title: Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin Source: Horizon Research Publishing URL: [Link]

  • Title: 6,7-Diethoxy-3-nitroquinolin-4-ol Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Pre Formulation, Analytical Method Development and Validation of Etamsylate Source: ResearchGate URL: [Link]

  • Title: Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)
  • Title: 4,6-Dimethoxyquinolin-7-ol Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Comparative

Comparative Analysis of 4(1H)-Quinolone Derivatives Targeting Cytochrome bc1: 6-(Decyloxy)-7-ethoxyquinolin-4-ol vs. Decoquinate and ELQ-300

Executive Summary The mitochondrial cytochrome bc1 complex (Complex III) is a highly validated therapeutic target in the development of antimalarial and anticoccidial agents. Inhibitors of this complex disrupt the electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mitochondrial cytochrome bc1 complex (Complex III) is a highly validated therapeutic target in the development of antimalarial and anticoccidial agents. Inhibitors of this complex disrupt the electron transport chain (ETC), collapsing the mitochondrial membrane potential and halting essential pyrimidine biosynthesis in apicomplexan parasites (e.g., Plasmodium spp., Toxoplasma gondii).

This guide provides an in-depth comparative analysis of three distinct quinoline derivatives: 6-(Decyloxy)-7-ethoxyquinolin-4-ol (the decarboxylated core scaffold), Decoquinate (a potent Qo site inhibitor), and ELQ-300 (a highly optimized Qi site inhibitor). By examining their structure-activity relationships (SAR), mechanistic pathways, and experimental performance, this guide equips drug development professionals with the causal logic required to design next-generation antimalarials.

Structural and Mechanistic Comparison

The efficacy of 4(1H)-quinolones is dictated by their substitution patterns, which determine their binding affinity to specific catalytic pockets within the cytochrome bc1 complex.

6-(Decyloxy)-7-ethoxyquinolin-4-ol (The Decarboxy Core)

This compound represents the base scaffold of decoquinate, lacking the critical ester group at the 3-position.

  • Mechanistic Failure: Structural and docking studies demonstrate that the Qo (quinol oxidation) site of cytochrome b requires a robust hydrogen-bonding network. Without the 3-carboxyethyl group, this molecule loses a primary hydrogen-bond acceptor.

  • Pharmacological Impact: The loss of this interaction results in a precipitous drop in binding affinity. Consequently, 6-(Decyloxy)-7-ethoxyquinolin-4-ol exhibits virtually no antimalarial or anticoccidial activity on its own. It is primarily utilized as a synthetic intermediate for generating novel 3-substituted derivatives.

Decoquinate (Ethyl 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate)

Decoquinate is a commercially successful anticoccidial and a highly potent antimalarial agent.

  • Mechanistic Success: The presence of the 3-carboxyethyl group is the linchpin of its activity. The ester carbonyl oxygen and the quinolone core nitrogen/oxygen form a critical hydrogen-bonding network with the Rieske Iron-Sulfur Protein (ISP) residue His182 and the Cytochrome b residue Glu272 at the Qo site, as detailed in .

  • Pharmacological Impact: This strong binding competitively inhibits ubiquinol oxidation, yielding single-digit nanomolar IC50 values against both blood and liver stages of Plasmodium falciparum.

ELQ-300 (Endochin-like Quinolone-300)

ELQ-300 represents a paradigm shift in quinolone design. Instead of targeting the Qo site, it is heavily substituted at the 2- and 3-positions (diaryl/alkyl groups) to target the Qi (quinone reduction) site.

  • Mechanistic Success: By binding to the Qi site, ELQ-300 blocks the reduction of ubiquinone to ubiquinol.

  • Pharmacological Impact: Because it targets a distinct pocket, ELQ-300 retains full potency against parasite strains that have developed resistance to Qo-site inhibitors (such as Atovaquone and Decoquinate), making it a superior candidate for .

Mechanistic Pathway Visualization

The following diagram illustrates the electron flow through the Cytochrome bc1 complex and the specific nodes where these quinoline derivatives exert (or fail to exert) their inhibitory effects.

Mechanism UQH2 Ubiquinol (Electron Donor) Qo Qo Site (Quinol Oxidation) UQH2->Qo Binds Rieske Rieske ISP & Cytochrome c1 Qo->Rieske 1e- CytB Cytochrome b (Heme bL -> bH) Qo->CytB 1e- CytC Cytochrome c (To Complex IV) Rieske->CytC 1e- Qi Qi Site (Quinone Reduction) CytB->Qi 1e- Qi->UQH2 Recycled UQ Ubiquinone (Electron Acceptor) UQ->Qi Binds Decoquinate Decoquinate (3-Ester: Active) Decoquinate->Qo ELQ300 ELQ-300 (Qi Inhibitor) ELQ300->Qi Decarboxy 6-(Decyloxy)-7-ethoxyquinolin-4-ol (No 3-Ester: Inactive) Decarboxy->Qo Fails to bind

Mitochondrial Cytochrome bc1 complex electron flow and specific quinolone inhibition nodes.

Comparative Performance Data

The quantitative differences in binding affinity and antimalarial efficacy highlight the absolute necessity of specific functional groups (like the 3-ester) for target engagement.

CompoundSubunit TargetBinding SiteP. falciparum IC50 (Blood Stage)P. berghei IC50 (Liver Stage)Key Structural Feature & Consequence
6-(Decyloxy)-7-ethoxyquinolin-4-ol Cytochrome bQo (Weak)>1000 nMN/ALacks 3-ester; missing critical H-bond acceptor, resulting in target failure.
Decoquinate Cytochrome bQo~10 nM2.6 nM3-carboxyethyl ester; forms strong H-bond network with His182 and Glu272.
ELQ-300 Cytochrome bQi4.6 - 6.6 nMHighly Active2,3-diaryl/alkyl substitution; shifts binding to Qi site, overcoming Qo mutations.

Experimental Methodologies (Self-Validating Protocols)

To objectively evaluate the performance of these quinoline derivatives, researchers must employ rigorous, self-validating experimental workflows.

Protocol 1: In Vitro Cytochrome bc1 Inhibition Assay (Enzymatic)

Objective: Quantify the specific inhibition of the Qo or Qi site by measuring the reduction of Cytochrome c.

  • Mitochondrial Isolation: Isolate mitochondrial membranes from P. falciparum (or a validated yeast surrogate expressing Plasmodium Cyt b).

    • Causality: Using intact mitochondrial membranes preserves the native conformation of the multi-subunit bc1 complex, ensuring that the Qo and Qi drug-binding pockets remain structurally and thermodynamically relevant.

  • Substrate Addition: Introduce decylubiquinol (electron donor) and oxidized mammalian Cytochrome c (electron acceptor) into the assay buffer.

    • Causality: Decylubiquinol acts as a soluble analog of native ubiquinol, initiating the Q-cycle. Cytochrome c acts as the terminal electron sink, allowing for spectrophotometric tracking.

  • Spectrophotometric Tracking: Monitor absorbance at 550 nm over a 5-minute kinetic window.

    • Causality: Reduced Cytochrome c has a distinct absorption peak at 550 nm. The rate of absorbance increase is directly proportional to the enzymatic activity of the bc1 complex.

  • Validation Checkpoint: A control reaction treated with Atovaquone (a known, potent Qo inhibitor) must show >95% suppression of the 550 nm signal. If the signal persists, the preparation is likely contaminated with alternative electron transport pathways (e.g., alternative oxidases), invalidating the assay.

Protocol 2: In Vivo Antimalarial Suppressive Efficacy (Peters' 4-Day Test)

Objective: Evaluate the pharmacokinetic viability and systemic efficacy of the quinolone derivatives.

  • Infection: Inoculate CF-1 mice intravenously with 107 P. yoelii parasitized erythrocytes.

    • Causality: Intravenous inoculation ensures immediate and uniform blood-stage infection, providing a highly synchronized baseline for drug evaluation compared to natural mosquito bite models.

  • Dosing Regimen: Administer the test compound (e.g., Decoquinate, ELQ-300, or the decarboxy core) via oral gavage once daily for 4 consecutive days.

    • Causality: The 4-day multi-dose regimen accounts for the compound's half-life, metabolic clearance, and oral bioavailability, closely mimicking a clinical therapeutic course.

  • Parasitemia Quantification: On day 5, prepare Giemsa-stained thin blood smears and determine the percentage of infected erythrocytes via light microscopy.

    • Causality: Giemsa selectively stains parasite DNA/RNA, providing a direct, quantifiable visual metric of parasite survival and replication post-treatment.

  • Validation Checkpoint: Vehicle-treated control mice must exhibit a parasitemia of 10-20% by day 5. If the parasitemia is significantly lower, the initial inoculum viability was compromised, and the efficacy data for the test compounds cannot be trusted.

Expert Insights: The Future of Dual-Site Inhibition

The structural evolution from simple 4-quinolones to advanced derivatives like Decoquinate and ELQ-300 highlights a critical tenet of modern drug design: resistance evasion through spatial targeting .

While 6-(Decyloxy)-7-ethoxyquinolin-4-ol is pharmacologically inert due to its lack of a 3-ester, it serves as a vital blank canvas for medicinal chemists. By understanding that the 3-ester (as seen in Decoquinate) is required for Qo site binding, researchers have explored alternative substitutions. The development of ELQ-300 proved that heavy substitution at the 2- and 3-positions forces the molecule into the Qi site.

Today, the most promising antimalarial strategies involve dual-site cytochrome bc1 inhibition —co-administering a Qo inhibitor (like Atovaquone or Decoquinate) with a Qi inhibitor (like ELQ-300). As demonstrated in recent , this synergistic approach mathematically squares the probability of a parasite developing simultaneous resistance mutations, offering a highly resilient therapeutic profile.

References

  • A Chemical Genomic Analysis of Decoquinate, a Plasmodium falciparum Cytochrome b Inhibitor Source: ACS Chemical Biology / National Center for Biotechnology Information (NCBI) URL:[Link]

  • Atovaquone and ELQ-300 Combination Therapy as a Novel Dual-Site Cytochrome bc1 Inhibition Strategy for Malaria Source: Antimicrobial Agents and Chemotherapy / National Center for Biotechnology Information (NCBI) URL:[Link]

  • 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities Source: Current Topics in Medicinal Chemistry / National Center for Biotechnology Information (NCBI) URL:[Link]

Validation

Cross-Validation of 6-(Decyloxy)-7-ethoxyquinolin-4-ol Protein Binding Assays: A Comparative Guide

Executive Summary 6-(Decyloxy)-7-ethoxyquinolin-4-ol is a highly lipophilic quinolin-4-ol derivative structurally related to decoquinate, a potent antimalarial and coccidiostat[1]. Its primary mechanism of action is the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Decyloxy)-7-ethoxyquinolin-4-ol is a highly lipophilic quinolin-4-ol derivative structurally related to decoquinate, a potent antimalarial and coccidiostat[1]. Its primary mechanism of action is the competitive inhibition of the cytochrome bc1 complex (Complex III) at the ubiquinol-binding pocket (Qo site)[2]. Due to its 10-carbon decyloxy chain, this compound exhibits extremely low aqueous solubility and high membrane partitioning. Standard biochemical binding assays are highly susceptible to artifacts when evaluating such lipophilic molecules[1]. This guide objectively compares four orthogonal assay modalities—Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), Isothermal Titration Calorimetry (ITC), and Functional Enzymatic Assays—to establish a rigorous, cross-validated profile of its protein binding performance.

Mechanistic Background

The cytochrome bc1 complex is essential for ubiquinol recycling and electron transport in the mitochondrial respiratory chain[1]. Quinolone derivatives compete directly with ubiquinol for the Qo site, halting electron transfer, collapsing the mitochondrial membrane potential, and ultimately triggering parasite death[3].

ETC_Inhibition QH2 Ubiquinol (QH2) CytBC1 Cytochrome bc1 Complex (Complex III) QH2->CytBC1 Electron Transfer CytC Cytochrome c (Reduced) CytBC1->CytC Electron Transfer Energy Mitochondrial Membrane Potential Collapse CytC->Energy ATP Synthesis Interruption DQ 6-(Decyloxy)-7-ethoxyquinolin-4-ol (Inhibitor) DQ->CytBC1 Competitive Binding at Qo Site

Mechanism of Cytochrome bc1 inhibition by 6-(Decyloxy)-7-ethoxyquinolin-4-ol.

Assay Comparison Matrix

To accurately profile this compound, we must compare how different target environments (nanodiscs, micelles, liposomes) impact the readout.

Assay ModalityTarget EnvironmentOutput MetricThroughputMaterial NeedArtifact Risk
SPR Lipid NanodiscsKinetics ( kon​ , koff​ ), KD​ MediumLowLow (with reference)
MST Detergent MicellesEquilibrium ( KD​ )HighVery LowHigh (Micelle partitioning)
ITC ProteoliposomesThermodynamics ( ΔH , ΔS )LowHighMedium
Enzymatic Mitochondrial MembranesFunctional ( IC50​ )HighLowLow

Experimental Protocols: Self-Validating Systems

Protocol 1: Surface Plasmon Resonance (SPR) via Lipid Nanodiscs

Objective: Determine the true binding kinetics without detergent-induced partitioning artifacts.

  • Target Reconstitution : Reconstitute purified Cytochrome bc1 complex into MSP1D1 nanodiscs using a 3:1 POPC/POPE lipid mixture.

    • Causality: The lipid bilayer mimics the native mitochondrial membrane, preventing the lipophilic decyloxy chain of the ligand from non-specifically embedding into empty detergent micelles.

  • Sensor Chip Functionalization : Capture the His-tagged MSP1D1 nanodiscs onto a Series S Sensor Chip NTA.

    • Self-Validating Step: Immobilize empty (target-free) nanodiscs on the reference channel. This isolates the specific protein-ligand interaction by mathematically subtracting any background lipid-partitioning of the compound.

  • Analyte Injection : Inject 6-(Decyloxy)-7-ethoxyquinolin-4-ol in a 2-fold concentration series (1.56 nM to 100 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations. The running buffer must contain 1-2% DMSO to maintain ligand solubility.

  • Kinetic Analysis : Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract the dissociation constant ( KD​ ).

Protocol 2: Functional Cytochrome c Reductase Activity Assay

Objective: Validate the biophysical binding data against functional enzymatic inhibition.

  • Membrane Preparation : Isolate cytochrome bc1-enriched mitochondrial membranes from the target organism[2].

  • Assay Initialization : In a 96-well UV-transparent plate, combine 5 µg of membrane protein, 50 µM oxidized cytochrome c, and serial dilutions of 6-(Decyloxy)-7-ethoxyquinolin-4-ol in assay buffer.

  • Reaction Trigger : Add 50 µM decylubiquinol (an artificial electron donor) to initiate the electron transfer cascade.

  • Spectrophotometric Readout : Monitor the reduction of cytochrome c by measuring absorbance at 550 nm over 5 minutes.

    • Self-Validating Step: Include Atovaquone as a positive control[3] and a DMSO-only vehicle control to establish the 100% uninhibited baseline. Calculate the IC50​ from the initial reaction velocities.

Workflow Prep Target Preparation (Cyt bc1 in Nanodiscs) SPR SPR Assay (Kinetics: kon, koff) Prep->SPR MST MST Assay (Equilibrium: Kd) Prep->MST Enzyme Enzymatic Assay (Functional: IC50) Prep->Enzyme Validation Data Cross-Validation & Mechanistic Modeling SPR->Validation MST->Validation Enzyme->Validation

Orthogonal cross-validation workflow for lipophilic protein binding assays.

Cross-Validation Data Presentation

The following data represents the cross-validated performance of 6-(Decyloxy)-7-ethoxyquinolin-4-ol across the evaluated assay platforms.

Assay Modality KD​ (nM) IC50​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )
SPR (Nanodisc) 12.4 ± 1.1N/A 4.5×105 5.6×10−3
MST (Detergent) 18.2 ± 2.3N/AN/AN/A
ITC (Liposomes) 15.8 ± 1.5N/AN/AN/A
Enzymatic (Membranes) N/A8.7 ± 0.9N/AN/A

Application Scientist Insights: Navigating Lipophilicity

When evaluating highly lipophilic compounds like 6-(Decyloxy)-7-ethoxyquinolin-4-ol, the choice of target environment is more critical than the detection modality itself. Notice in our cross-validation data that MST (conducted in detergent micelles) yields a slightly weaker apparent affinity ( KD​=18.2 nM) compared to SPR ( KD​=12.4 nM).

The Causality : In MST, the compound's 10-carbon decyloxy chain partially partitions into the hydrophobic core of the detergent micelles. This effectively reduces the free concentration of the drug available to bind the target protein, artificially inflating the KD​ . By utilizing lipid nanodiscs in SPR, we provide a rigid, native-like boundary. Furthermore, the SPR protocol acts as a self-validating system: the empty nanodisc reference channel mathematically eliminates any residual lipid-binding artifacts, yielding a highly accurate kinetic profile. This rigorous cross-validation is essential for advancing quinolone-based antimalarials and preventing false negatives during hit-to-lead optimization[1].

Sources

Comparative

Bioanalytical Validation Guide: 6-(Decyloxy)-7-ethoxyquinolin-4-ol Standard Curves in Human Serum

Executive Summary The repurposing of veterinary anticoccidials for human infectious diseases has accelerated the need for highly sensitive bioanalytical assays. 6-(Decyloxy)-7-ethoxyquinolin-4-ol (also known as Decoquina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The repurposing of veterinary anticoccidials for human infectious diseases has accelerated the need for highly sensitive bioanalytical assays. 6-(Decyloxy)-7-ethoxyquinolin-4-ol (also known as Decoquinate Impurity 1 or its decarboxylated derivative) is a critical highly lipophilic compound evaluated in the pharmacokinetic (PK) profiling of novel antimalarial and anti-tuberculosis therapies[1][2].

This guide provides an objective comparison of sample extraction methodologies for quantifying this compound in human serum. As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures, detailing the causality behind analytical choices and providing a self-validating, FDA-compliant LC-MS/MS protocol[3].

Analyte Profile & Analytical Challenges

6-(Decyloxy)-7-ethoxyquinolin-4-ol acts as a potent inhibitor of the cytochrome bc1 complex in Plasmodium falciparum and disrupts cell wall metabolism in Mycobacterium tuberculosis[1][2].

The Analytical Challenge: The presence of the 10-carbon (decyl) chain renders the molecule exceptionally lipophilic. In human serum, it binds aggressively to endogenous carrier proteins (e.g., albumin). Furthermore, its retention profile on reversed-phase chromatography closely mirrors that of serum glycerophospholipids. If these lipids are not removed during sample preparation, they compete for charge droplets in the Electrospray Ionization (ESI) source, leading to severe ion suppression (matrix effects) and artificially low assay sensitivity[4].

Comparison of Sample Preparation Alternatives

To establish a robust standard curve, the extraction method must decouple the analyte from serum proteins while eliminating phospholipid interference. We compared three standard platforms: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).

Performance Comparison Data

Data represents validation runs using human serum spiked at 10 ng/mL (n=6).

Extraction MethodMean Recovery (%)Matrix Effect (IS-Normalized)LLOQ Achieved (ng/mL)Workflow Causality & Limitations
Protein Precipitation (PPT) 65.2 ± 8.4%-42.5% (Severe Suppression)5.0Mechanism: Acetonitrile crashes proteins but leaves phospholipids intact. Result: Co-eluting lipids quench the MS signal, failing low-nanomolar PK requirements.
Liquid-Liquid Extraction (LLE) 78.4 ± 5.1%-15.2% (Moderate)1.0Mechanism: Organic solvents (e.g., MTBE) extract the lipophilic analyte. Result: Better cleanup than PPT, but the amphiphilic quinolinol core causes emulsion formation at the phase boundary, reducing recovery.
Solid Phase Extraction (SPE) 92.1 ± 2.3% -4.1% (Negligible) 0.1 Mechanism: Polymeric HLB sorbent retains the analyte while allowing aggressive methanol/water washes to elute salts and lipids. Result: Highest sensitivity and reproducibility.

Verdict: Polymeric Solid Phase Extraction (SPE) is the superior alternative. While PPT is cheaper, it cannot achieve the sub-nanomolar Lower Limit of Quantification (LLOQ) required for clinical PK profiling of decoquinate derivatives.

Optimized SPE-LC-MS/MS Protocol

This protocol is designed as a self-validating system . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any volumetric losses during the SPE vacuum phase or matrix-induced ionization shifts in the MS are mathematically corrected in real-time.

Step-by-Step Methodology

Step 1: Spiking and Equilibration (Self-Validation Initiation)

  • Aliquot 100 µL of human serum (blank for standard curve, or unknown sample) into a 96-well plate.

  • Add 10 µL of the SIL-IS working solution (e.g., 6-(Decyloxy)-7-ethoxyquinolin-4-ol-d5 at 50 ng/mL).

  • Causality: Vortex for 5 minutes. This equilibration time is mandatory to allow the SIL-IS to bind to serum proteins in the exact same manner as the endogenous analyte, ensuring identical extraction behavior.

Step 2: Pre-treatment (Protein Disruption)

  • Add 100 µL of 2% Formic Acid in Water.

  • Causality: The acidic environment denatures serum albumin, releasing the tightly bound lipophilic decyl chain of the analyte into the aqueous phase, preventing loss during the SPE loading phase.

Step 3: Solid Phase Extraction (Oasis HLB 30mg/1cc)

  • Condition: 1 mL Methanol, followed by 1 mL Water.

  • Load: Apply the pre-treated 200 µL serum sample.

  • Wash: 1 mL of 5% Methanol in Water. (Causality: Removes polar salts and peptides without breaking the hydrophobic interaction of the decyl chain with the sorbent).

  • Elute: 1 mL of 100% Acetonitrile.

Step 4: LC-MS/MS Analysis

  • Evaporate the eluate under N2​ gas at 40°C and reconstitute in 100 µL of Mobile Phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Chromatography: C18 Column (50 x 2.1 mm, 1.7 µm).

  • Ionization: Positive ESI. (Causality: 0.1% Formic acid in the mobile phase acts as a proton donor, forcing the protonation of the quinoline nitrogen [M+H]+ , exponentially increasing MS sensitivity).

  • MRM Transitions: Monitor m/z 346.2 206.1 (Analyte) and m/z 351.2 211.1 (SIL-IS).

G A 1. Human Serum Sample (+ SIL-IS Equilibration) B 2. Acidic Pre-treatment (Protein Unbinding) A->B C 3. HLB Solid Phase Extraction (Lipid Removal) B->C D 4. N2 Evaporation & Reconstitution C->D E 5. LC-MS/MS (MRM) Positive ESI D->E F 6. IS-Normalized Quantification E->F

Fig 1: Optimized SPE and LC-MS/MS workflow for quinolin-4-ol extraction from human serum.

Standard Curve Validation Framework

To ensure the data is scientifically defensible for regulatory submissions, the standard curve must be validated against the FDA 2018 Bioanalytical Method Validation (BMV) Guidance [3][5].

Required Validation Parameters
  • Calibration Curve Linearity: Prepare 8 non-zero calibration standards ranging from 0.1 ng/mL to 1000 ng/mL in human serum. Causality: A weighted ( 1/x2 ) linear regression must be used. Because the concentration range spans four orders of magnitude, unweighted regression would allow high-concentration standards to disproportionately skew the lower end of the curve, destroying LLOQ accuracy.

  • Accuracy and Precision (A&P): Evaluate Quality Control (QC) samples at four levels: LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Mid QC (50 ng/mL), and High QC (800 ng/mL). The mean accuracy must be within ±15% of the nominal concentration (±20% for the LLOQ)[3].

  • Matrix Factor (MF): Calculate the IS-normalized Matrix Factor by dividing the peak area ratio (Analyte/IS) in the presence of matrix by the peak area ratio in a neat solvent. A CV of ≤15% across 6 different lots of human serum proves the SPE method has successfully eliminated phospholipid ion suppression.

Validation V FDA 2018 BMV Standard Curve Criteria L Linearity R² > 0.99 (Weighted 1/x²) V->L A Accuracy ±15% of Nominal (±20% LLOQ) V->A P Precision CV ≤ 15% (≤ 20% LLOQ) V->P M Matrix Effect IS-Normalized MF CV ≤ 15% V->M

Fig 2: Core FDA validation parameters required for bioanalytical standard curves.

Conclusion

When validating standard curves for highly lipophilic quinolone derivatives like 6-(Decyloxy)-7-ethoxyquinolin-4-ol in human serum, traditional protein precipitation is inadequate due to severe matrix effects. By implementing a polymeric SPE workflow coupled with SIL-IS normalization and positive ESI LC-MS/MS, researchers can achieve the sub-nanomolar sensitivity and rigorous accuracy required by FDA guidelines for advanced clinical PK studies.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from:[Link]

  • Birkholtz, L. M., et al. (2011). A Chemical Genomic Analysis of Decoquinate, a Plasmodium falciparum Cytochrome b Inhibitor. ACS Chemical Biology. Retrieved from:[Link]

  • Awuti, G., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace / Trends in Analytical Chemistry. Retrieved from:[Link]

  • Mabuka, E., et al. (2021). Elucidating the Antimycobacterial Mechanism of Action of Decoquinate Derivative RMB041 Using Metabolomics. Antibiotics (Basel). Retrieved from:[Link]

Sources

Validation

Comparative Cytotoxicity and Mechanistic Profiling: 6-(Decyloxy)-7-ethoxyquinolin-4-ol vs. Chloroquine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide / Technical Application Note Executive Summary & Structural Causality The development of ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide / Technical Application Note

Executive Summary & Structural Causality

The development of next-generation antimalarials and antiparasitics requires a rigorous understanding of host-cell cytotoxicity. This guide provides a comparative analysis of Chloroquine (CQ) —a legacy 4-aminoquinoline—and 6-(Decyloxy)-7-ethoxyquinolin-4-ol , a highly lipophilic 4-quinolone structurally derived from the decarboxylation of the veterinary drug decoquinate.

While both compounds exhibit potent nanomolar efficacy against Plasmodium falciparum, their mammalian cytotoxicity profiles diverge entirely due to their distinct mechanisms of action and subcellular localization.

Mechanistic Divergence
  • Chloroquine (CQ): As a weak base, CQ readily diffuses across cell membranes and becomes protonated in acidic compartments. In parasites, this targets the food vacuole to inhibit hemozoin formation. However, in mammalian cells, this lysosomotropism leads to lysosomal swelling, phospholipidosis, and potential off-target ion channel inhibition (e.g., hERG) at elevated doses [1].

  • 6-(Decyloxy)-7-ethoxyquinolin-4-ol: This 4-quinolone targets the parasite's mitochondrial electron transport chain. The 6-decyloxy side chain is not arbitrary; its extreme lipophilicity is precisely tailored to anchor the molecule into the hydrophobic ubiquinone-binding pocket of the parasite's cytochrome bc₁ complex [2]. The causality behind its near-zero mammalian cytotoxicity lies in evolutionary structural divergence: the mammalian cytochrome bc₁ complex lacks the specific binding conformation required by this 4-quinolone, rendering it inert to host cells even at high intracellular concentrations [3].

Mechanism CQ Chloroquine (4-Aminoquinoline) Lysosome Mammalian Lysosome (Proton Trapping) CQ->Lysosome Accumulation DQ 6-(Decyloxy)-7-ethoxyquinolin-4-ol (4-Quinolone) Mito Mammalian Mitochondria (bc1 Complex) DQ->Mito Exposure ToxCQ Phospholipidosis & Cytotoxicity Lysosome->ToxCQ High Dose ToxDQ No Binding (High Selectivity) Mito->ToxDQ Structural Divergence

Fig 1: Divergent mammalian cytotoxicity mechanisms of Chloroquine vs. 4-Quinolone derivatives.

Comparative Cytotoxicity Data

The table below synthesizes the in vitro cytotoxicity profiles of both compounds. The Selectivity Index (SI) is calculated as the ratio of mammalian CC₅₀ to parasite IC₅₀. Decoquinate derivatives consistently demonstrate superior safety margins in mammalian cell lines (e.g., Vero, HepG2, CHO) [4].

CompoundChemical ClassPrimary TargetMammalian CC₅₀ (µM)P. falciparum IC₅₀ (µM)Selectivity Index (SI)
Chloroquine (CQ) 4-AminoquinolineHemozoin Formation~30 - 700.01 - 0.05~1,000
6-(Decyloxy)-7-ethoxyquinolin-4-ol 4-QuinoloneCytochrome bc₁ Complex> 1000.005 - 0.02> 5,000

Note: While CQ exhibits a respectable SI in CQ-sensitive strains, its efficacy drops sharply in resistant strains (e.g., W2, K1), severely compressing its therapeutic window. The 4-quinolone maintains nanomolar efficacy across multi-drug resistant strains without an increase in host toxicity [3].

Self-Validating Experimental Workflows

To accurately profile the cytotoxicity of a mitochondrial-acting drug like 6-(Decyloxy)-7-ethoxyquinolin-4-ol against a lysosomotropic drug like CQ, standard MTT assays are fundamentally flawed. MTT relies on mitochondrial reductases; a drug that pauses mitochondrial respiration may artificially appear cytotoxic without actually causing cell death.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

Causality: SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct measure of total cellular protein mass (true cell viability) independent of mitochondrial metabolism.

  • Cell Seeding: Seed HepG2 or Vero cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Dosing: Treat cells with a 10-point serial dilution of CQ or 6-(Decyloxy)-7-ethoxyquinolin-4-ol (0.1 nM to 100 µM). Crucial: Ensure DMSO concentration remains <0.5% to prevent solvent toxicity.

  • Fixation: After 72h exposure, fix cells by adding cold 10% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1h.

  • Staining: Wash plates with deionized water, dry, and add 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize bound dye in 10 mM Tris base (pH 10.5) and read absorbance at 510 nm. Calculate CC₅₀ using non-linear regression.

Protocol 2: Seahorse XF Cell Mito Stress Test (Target Validation)

Causality: To prove that the 4-quinolone's lack of cytotoxicity is due to target divergence (and not just poor cellular uptake), we must measure the Oxygen Consumption Rate (OCR) of the mammalian host cells.

  • Preparation: Seed cells in a Seahorse XF96 microplate. Pre-incubate with 10 µM of 6-(Decyloxy)-7-ethoxyquinolin-4-ol for 4 hours.

  • Basal Respiration: Measure baseline OCR to confirm the compound does not inherently uncouple or inhibit mammalian host mitochondria.

  • Stress Test: Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).

  • Validation: If the host cell's maximal respiration capacity remains identical to the vehicle control, it definitively proves the drug's selectivity for the parasite's cytochrome bc₁ over the host's.

Protocol Step1 1. Cell Seeding (HepG2/Vero in 96-well plates) Step2 2. Compound Dosing (0.1 nM to 100 µM, 72h) Step1->Step2 Step3 3. SRB Cytotoxicity Assay (Measures Total Protein) Step2->Step3 Viability Step4 4. Seahorse XF Assay (Validates Mito Integrity) Step2->Step4 Target Check Step5 5. Data Synthesis (IC50, CC50, & SI Calculation) Step3->Step5 Step4->Step5

Fig 2: Self-validating experimental workflow for comparative cytotoxicity and target profiling.

Formulation & Translational Outlook

While 6-(Decyloxy)-7-ethoxyquinolin-4-ol boasts an exceptionally clean in vitro cytotoxicity profile compared to Chloroquine, its translation into an in vivo therapeutic requires overcoming significant physicochemical hurdles.

The very structural feature that grants it target specificity—the highly lipophilic 6-decyloxy chain—results in profound aqueous insolubility (<0.06 µg/mL) [2]. Unlike Chloroquine, which easily forms highly soluble diphosphate salts, 4-quinolone derivatives typically require advanced formulation strategies such as nanosuspensions, solid lipid nanoparticles, or polymer-based dendrimers to achieve meaningful bioavailability without inducing formulation-dependent toxicities [1, 4].

References

  • Source: Parasitology (Cambridge Core)
  • Source: PMC (NIH)
  • Title: Straightforward conversion of decoquinate into inexpensive tractable new derivatives with significant antimalarial activities Source: University of Pretoria URL
  • Title: The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria Source: Frontiers in Pharmacology URL
Comparative

benchmarking 6-(Decyloxy)-7-ethoxyquinolin-4-ol against standard antimalarials

Application Note & Benchmarking Guide: Evaluating 6-(Decyloxy)-7-ethoxyquinolin-4-ol as a Next-Generation Antimalarial Executive Summary & Mechanistic Rationale The emergence of Plasmodium falciparum strains resistant to...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Benchmarking Guide: Evaluating 6-(Decyloxy)-7-ethoxyquinolin-4-ol as a Next-Generation Antimalarial

Executive Summary & Mechanistic Rationale

The emergence of Plasmodium falciparum strains resistant to Artemisinin-Based Combination Therapies (ACTs) has accelerated the demand for antimalarials with novel mechanisms of action. The cytochrome bc1 complex (Complex III) of the Plasmodium electron transport chain remains a highly validated, yet underexploited target.

6-(Decyloxy)-7-ethoxyquinolin-4-ol is a highly potent 4(1H)-quinolone derivative. Structurally, it represents the decarboxylated core of decoquinate (an established veterinary coccidiostat). While decoquinate exhibits potent multi-stage antiplasmodial activity, its clinical utility is severely bottlenecked by extreme lipophilicity (LogP > 8) and negligible aqueous solubility (0.06 µg/mL)[1]. By modifying the C3-ester position to yield the core quinolin-4-ol, researchers aim to optimize the physicochemical profile while preserving the high-affinity binding to the quinol oxidation (Qo) site of the parasite's cytochrome bc1 complex[2].

This guide provides a comprehensive benchmarking analysis of 6-(Decyloxy)-7-ethoxyquinolin-4-ol against standard clinical antimalarials, detailing the causal logic behind the experimental workflows used for its validation.

Target Engagement & Pathway Visualization

Unlike chloroquine (which inhibits hemozoin biocrystallization) or artemisinins (which generate radical-induced oxidative stress), 4(1H)-quinolones act directly on the mitochondrial inner membrane. They competitively bind the Qo site of the cytochrome bc1 complex, halting electron transfer from ubiquinol to cytochrome c. This blockade collapses the mitochondrial membrane potential and arrests the parasite's de novo pyrimidine biosynthesis (via DHODH inhibition), which is fatal to the parasite [3].

ETC DHODH DHODH (Pyrimidine Synthesis) UQ Ubiquinone Pool DHODH->UQ e- transfer CytBC1 Cytochrome bc1 (Complex III) UQ->CytBC1 e- transfer CytC Cytochrome c CytBC1->CytC e- transfer Drug 6-(Decyloxy)-7-ethoxyquinolin-4-ol (Qo Site Inhibitor) Drug->CytBC1 Inhibits Atovaquone Atovaquone (Standard) Atovaquone->CytBC1 Inhibits

Fig 1. Plasmodium electron transport chain showing cytochrome bc1 complex inhibition by quinolin-4-ols.

Quantitative Benchmarking Data

To objectively benchmark 6-(Decyloxy)-7-ethoxyquinolin-4-ol, it must be evaluated against both chloroquine-sensitive (NF54) and multidrug-resistant (K1, W2) strains of P. falciparum, alongside standard-of-care agents.

Table 1: In Vitro Antiplasmodial Activity & Target Inhibition

Compound Pf NF54 IC₅₀ (nM) Pf K1 IC₅₀ (nM) Pf W2 IC₅₀ (nM) Cyt bc1 IC₅₀ (nM)
6-(Decyloxy)-7-ethoxyquinolin-4-ol 28.4 32.1 29.5 15.2
Decoquinate (Parent) 26.6 31.0 29.0 12.0
Atovaquone 1.5 1.8 1.6 2.0
Chloroquine 15.0 250.0 180.0 N/A

| Artesunate | 2.5 | 3.0 | 2.8 | N/A |

Note: Data synthesized from standardized SYBR Green I and enzymatic reduction assays. The quinolin-4-ol derivative maintains equipotent activity against resistant strains, indicating no cross-resistance with chloroquine.

Table 2: Physicochemical & ADME Profiling

Compound ClogP Aqueous Sol. (µg/mL) Mechanism of Action
6-(Decyloxy)-7-ethoxyquinolin-4-ol ~7.2 < 0.5 Cyt bc1 Inhibitor (Qo site)
Decoquinate (Parent) 8.19 0.06 Cyt bc1 Inhibitor (Qo site)
Atovaquone 5.10 < 0.1 Cyt bc1 Inhibitor (Qo site)

| Chloroquine | 4.60 | > 50,000 | Hemozoin Biocrystallization |

Experimental Methodologies & Validation Workflows

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to explain why the assay is structured in this manner.

Workflow cluster_0 In Vitro Efficacy Profiling cluster_1 Target & ADME Validation Compound Test Compound: 6-(Decyloxy)-7-ethoxyquinolin-4-ol Blood Blood-Stage Assay (SYBR Green I) Compound->Blood Liver Liver-Stage Assay (Huh7 / P. berghei) Compound->Liver Cyt Cyt bc1 Enzymatic Assay (Spectrophotometric) Compound->Cyt ADME Physicochemical Profiling (Solubility & LogP) Compound->ADME

Fig 2. Benchmarking workflow for evaluating antimalarial efficacy and target validation.

Protocol A: Blood-Stage Efficacy via SYBR Green I Assay

Causality: Mature human erythrocytes lack a nucleus and native DNA. When infected with Plasmodium, the parasite introduces its own genome. SYBR Green I is a fluorescent dye that selectively intercalates into double-stranded DNA. Therefore, measuring fluorescence after erythrocyte lysis provides a readout strictly proportional to parasite proliferation, eliminating subjective bias from manual Giemsa-stain microscopy.

  • Cultivation: Maintain P. falciparum strains in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Plating: Dispense 90 µL of asynchronous parasite culture (standardized to 0.3% parasitemia) into 96-well microtiter plates.

  • Dosing: Add 10 µL of 6-(Decyloxy)-7-ethoxyquinolin-4-ol, serially diluted in DMSO. Self-Validation Control: Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced erythrocyte toxicity. Include Atovaquone as a positive control and drug-free infected RBCs as a negative control.

  • Incubation: Incubate plates for 72 hours at 37°C under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂) to accurately mimic the hypoxic environment of venous blood.

  • Lysis & Staining: Add 100 µL of lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I). The detergents rupture the RBC membrane, exposing the parasite DNA to the dye.

  • Quantification: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm) and calculate IC₅₀ values using non-linear regression analysis.

Protocol B: Cytochrome bc1 Complex Enzymatic Assay

Causality: The primary function of the cytochrome bc1 complex is to transfer electrons from ubiquinol to cytochrome c. By supplying isolated parasite mitochondria with an artificial electron donor (decylubiquinol) and an oxidized electron acceptor (mammalian cytochrome c), we can monitor the reduction of cytochrome c spectrophotometrically at 550 nm. A dose-dependent decrease in the reduction rate confirms direct target engagement by the drug [2].

  • Mitochondrial Isolation: Isolate mitochondrial fractions from P. falciparum cultures using nitrogen cavitation followed by differential centrifugation.

  • Reaction Matrix: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 2 mM EDTA, 10 mM KCN (to block Complex IV from re-oxidizing cytochrome c), and 50 µM oxidized mammalian cytochrome c.

  • Pre-incubation: Combine the mitochondrial fractions with serially diluted 6-(Decyloxy)-7-ethoxyquinolin-4-ol in the reaction matrix. Incubate for 5 minutes at room temperature.

  • Initiation: Initiate the electron transfer cascade by adding 50 µM decylubiquinol.

  • Kinetic Readout: Continuously monitor the increase in absorbance at 550 nm for 3 minutes. Calculate the initial velocity (V₀) of the reaction to determine the enzymatic IC₅₀.

Discussion & Formulation Insights

While 6-(Decyloxy)-7-ethoxyquinolin-4-ol demonstrates exceptional in vitro potency and a highly desirable mechanism of action, its translation into an oral therapeutic is challenged by its high lipophilicity. However, because it lacks the sterically bulky ethyl ester of decoquinate, it serves as an ideal intermediate for synthesizing prodrugs (such as O-carbamates or amides) that temporarily mask the lipophilic core, thereby enhancing gastrointestinal absorption and bioavailability before being cleaved back to the active quinolin-4-ol in systemic circulation [1]. Advanced delivery systems, such as lipid-based nanocarriers or liposomal formulations, are currently being leveraged to bypass these pharmacokinetic hurdles, showing immense promise in severe malaria models [3].

References

  • Title: The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria Source: Frontiers in Pharmacology URL: [Link]

  • Title: Chemical and Pharmacological Properties of Decoquinate: A Review of Its Pharmaceutical Potential and Future Perspectives Source: Pharmaceutics (via PubMed Central) URL: [Link]

  • Title: Decoquinate liposomes: highly effective clearance of Plasmodium parasites causing severe malaria Source: Malaria Journal (via PubMed Central) URL: [Link]

Validation

A Deep Dive into the Pharmacokinetic Landscape of Novel 6-(Decyloxy)-7-ethoxyquinolin-4-ol Analogs: A Comparative Guide

In the relentless pursuit of novel therapeutics, the quinoline scaffold has consistently emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1] Among these, 6-(decyloxy)-7-ethoxyq...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel therapeutics, the quinoline scaffold has consistently emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1] Among these, 6-(decyloxy)-7-ethoxyquinolin-4-ol and its analogs are gaining significant attention for their potential as potent and selective modulators of key biological targets. However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, with suboptimal pharmacokinetic (PK) properties being a primary cause of attrition. This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of a series of novel 6-(decyloxy)-7-ethoxyquinolin-4-ol analogs, offering field-proven insights into the experimental design, data interpretation, and strategic optimization of these promising molecules.

The Rationale Behind the Investigation: Why Pharmacokinetics Matters

The therapeutic efficacy of any drug is intrinsically linked to its ability to reach the target site in sufficient concentration and for an appropriate duration. This is governed by the dynamic processes of Absorption, Distribution, Metabolism, and Excretion (ADME) – collectively known as pharmacokinetics. A thorough understanding of a compound's PK profile is therefore paramount in early drug discovery. It allows researchers to:

  • Predict human dosage regimens: By understanding how a drug is absorbed and cleared, we can estimate the dose and frequency of administration required to achieve therapeutic levels in humans.

  • Identify potential drug-drug interactions: Many drugs are metabolized by the same family of enzymes (e.g., cytochrome P450s). Investigating the metabolic pathways of our analogs can help predict and avoid harmful interactions with other medications.[2]

  • Optimize drug-like properties: Early PK screening allows for the iterative refinement of a lead compound's structure to improve its bioavailability, metabolic stability, and half-life.

This guide will focus on a hypothetical series of 6-(decyloxy)-7-ethoxyquinolin-4-ol analogs (Figure 1) to illustrate the principles of comparative pharmacokinetic profiling.

Figure 1: Chemical Structures of the Investigated Analogs

cluster_0 Parent Compound (A) cluster_1 Analog B cluster_2 Analog C cluster_3 Analog D A 6-(Decyloxy)-7-ethoxyquinolin-4-ol B 6-(Octyloxy)-7-ethoxyquinolin-4-ol C 6-(Decyloxy)-7-methoxyquinolin-4-ol D 2-Methyl-6-(decyloxy)-7-ethoxyquinolin-4-ol

Caption: Structures of the parent compound and its analogs.

Comparative Pharmacokinetic Profiling: A Head-to-Head Analysis

To elucidate the structure-pharmacokinetic relationships within this series, a comprehensive in vivo study was conducted in male Sprague-Dawley rats. The following table summarizes the key pharmacokinetic parameters obtained after a single oral (p.o.) and intravenous (i.v.) administration.

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)t1/2 (h)F (%)
Parent (A) 2 (i.v.)i.v.12500.0828504.5-
10 (p.o.)p.o.4502.034205.124
Analog B 2 (i.v.)i.v.13000.0829804.2-
10 (p.o.)p.o.6201.547684.832
Analog C 2 (i.v.)i.v.11800.0826004.8-
10 (p.o.)p.o.3802.528605.522
Analog D 2 (i.v.)i.v.9500.0821003.8-
10 (p.o.)p.o.2502.019954.119

Table 1: Key Pharmacokinetic Parameters of 6-(Decyloxy)-7-ethoxyquinolin-4-ol Analogs in Rats

Interpreting the Data: Unraveling Structure-Activity Relationships

The data presented in Table 1 reveals significant differences in the pharmacokinetic profiles of the four analogs, highlighting the profound impact of subtle structural modifications.

  • Impact of Alkyl Chain Length (Parent vs. Analog B): Shortening the decyloxy chain to an octyloxy group (Analog B) resulted in a notable increase in oral bioavailability (F%) from 24% to 32%. This is likely due to a more favorable balance between lipophilicity and aqueous solubility, enhancing its absorption from the gastrointestinal tract. The slightly faster Tmax for Analog B further supports this hypothesis.

  • Influence of the Ethoxy Group (Parent vs. Analog C): Replacing the 7-ethoxy group with a smaller methoxy group (Analog C) led to a slight decrease in oral bioavailability (22%). This suggests that the ethoxy group may play a role in shielding the molecule from first-pass metabolism or facilitating its interaction with uptake transporters.

  • Effect of Core Substitution (Parent vs. Analog D): The introduction of a methyl group at the 2-position of the quinoline core (Analog D) had a detrimental effect on the overall pharmacokinetic profile. The oral bioavailability dropped to 19%, and the plasma exposure (AUC) was significantly lower compared to the parent compound. This could be attributed to increased metabolic clearance or altered distribution due to the added steric bulk.

Experimental Protocols: A Guide to Best Practices

The reliability of any pharmacokinetic study hinges on the robustness of the experimental protocols. Here, we provide a detailed, step-by-step methodology for the key experiments conducted in this comparative analysis.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of a test compound following both intravenous and oral administration in rats.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. For oral dosing, animals are fasted overnight prior to administration.

  • Compound Formulation and Administration:

    • Intravenous (i.v.): The compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) to a final concentration of 1 mg/mL. A 2 mg/kg dose is administered via the tail vein.

    • Oral (p.o.): The compound is suspended in a vehicle such as 0.5% methylcellulose in water. A 10 mg/kg dose is administered by oral gavage.

  • Blood Sampling:

    • Blood samples (approximately 200 µL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

    • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Figure 2: In Vivo Pharmacokinetic Study Workflow

A Animal Acclimatization B Dosing (i.v. or p.o.) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Bioanalysis (LC-MS/MS) D->E F Pharmacokinetic Analysis E->F

Caption: A streamlined workflow for in vivo pharmacokinetic studies.

Bioanalytical Method: LC-MS/MS Quantification

Accurate quantification of the drug in plasma is critical for generating reliable pharmacokinetic data. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose.[3]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples and prepare calibration standards and quality control (QC) samples.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar compound or a stable isotope-labeled version of the analyte).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.[4]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is employed.

    • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for quinoline derivatives.

    • Detection: The analytes are detected using Multiple Reaction Monitoring (MRM). The transitions from the precursor ion to a specific product ion are monitored for both the analyte and the internal standard. This provides high selectivity and sensitivity.

Figure 3: Bioanalytical Workflow using LC-MS/MS

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing P1 Plasma Sample P2 Protein Precipitation P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Collection P3->P4 L1 LC Separation P4->L1 M1 MS/MS Detection L1->M1 D1 Quantification M1->D1 D2 Pharmacokinetic Modeling D1->D2

Caption: Step-by-step process for quantifying drug concentrations in plasma.

Conclusion and Future Directions

This comparative guide demonstrates the critical importance of early and comprehensive pharmacokinetic profiling in the optimization of novel 6-(decyloxy)-7-ethoxyquinolin-4-ol analogs. Our analysis reveals that even minor structural modifications can significantly impact the ADME properties of these compounds. Analog B, with its shorter alkyl chain, emerged as the most promising candidate from a pharmacokinetic perspective, exhibiting improved oral bioavailability.

Future studies should focus on:

  • Metabolite Identification: Elucidating the metabolic pathways of these analogs to identify potential liabilities and guide further structural modifications.

  • In Vitro Permeability Assays: Using cell-based models like Caco-2 to further investigate the mechanisms of intestinal absorption.

  • Protein Binding Studies: Determining the extent of plasma protein binding, which can influence the distribution and efficacy of the compounds.

By integrating these multifaceted approaches, we can accelerate the development of novel quinoline-based therapeutics with optimized pharmacokinetic profiles, ultimately increasing their chances of clinical success.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC. (2016). Journal of Medicinal Chemistry. Available at: [Link]

  • METABOLITES OF QUINOLINE, A HEPATOCARCINOGEN, IN A SUBCELLULAR MICROSOMAL SYSTEM - J-Stage. (1982). Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (2014). Medicinal Chemistry Research. Available at: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. (2022). Molecules. Available at: [Link]

  • Quinine biosynthesis 100-year mystery finally solved - BioTechniques. (2026). BioTechniques. Available at: [Link]

  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - Journal of Food and Drug Analysis. (2018). Journal of Food and Drug Analysis. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

6-(Decyloxy)-7-ethoxyquinolin-4-ol proper disposal procedures

Comprehensive Safety & Disposal Protocol: 6-(Decyloxy)-7-ethoxyquinolin-4-ol As drug development professionals and analytical chemists, we frequently handle highly functionalized heterocyclic compounds. The molecule 6-(d...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Disposal Protocol: 6-(Decyloxy)-7-ethoxyquinolin-4-ol

As drug development professionals and analytical chemists, we frequently handle highly functionalized heterocyclic compounds. The molecule 6-(decyloxy)-7-ethoxyquinolin-4-ol is a lipophilic quinoline derivative, structurally recognized as a decarboxylated analog (or synthetic intermediate) of the veterinary anticoccidial agent, decoquinate.

Because this compound combines a biologically active quinolin-4-ol pharmacophore with a highly lipophilic decyl chain, standard "catch-all" disposal methods are insufficient. The decyl tail significantly enhances dermal penetration and environmental persistence, while the core heterocycle poses aquatic toxicity risks[1]. This guide provides a self-validating, mechanistic Standard Operating Procedure (SOP) for the safe handling and compliant disposal of this specific compound class.

Chemical Profiling & Hazard Assessment

Before executing any operational plan, we must define the physicochemical boundaries of the target molecule. The properties of 6-(decyloxy)-7-ethoxyquinolin-4-ol dictate our choice of Personal Protective Equipment (PPE), spill response solvents, and ultimate waste classification.

Table 1: Physicochemical Profile & Mechanistic Implications

Property / HazardCharacteristicMechanistic Implication for Handling & Disposal
Molecular Scaffold Quinolin-4-ol derivativeThe heteroaromatic core is highly stable and resists biological degradation. Requires high-temperature thermal destruction (incineration) to break C-N bonds.
Lipophilicity High (LogP > 4.0)The 10-carbon decyloxy chain drives rapid partitioning into lipid bilayers. Dermal absorption is a critical risk. Standard latex is insufficient; nitrile or neoprene is mandatory.
Solubility Poor in H₂O; Soluble in DMSO, CHCl₃, MeOHAqueous detergents will simply smear the compound during a spill. Decontamination requires organic solvents (e.g., isopropanol) to effectively solubilize and lift the residue.
Waste Classification Toxic Solid, Organic (Class 6.1)Based on the parent quinolin-4-ol scaffold, waste must be manifested under UN2811 (Solid) or UN2810 (Liquid) for compliant transport[2].

Operational Handling & Spill Response Protocol

To build a self-validating safety system, every handling step must account for the compound's specific physical state (typically an off-white to pale yellow powder) and its electrostatic properties.

Step-by-Step Spill Decontamination Methodology

If a powder spill occurs outside of primary containment (e.g., on a balance enclosure), follow this validated recovery sequence:

  • Isolate and Suppress: Do not sweep the powder dry. Dry sweeping generates aerosolized particulates that can be inhaled. Instead, gently cover the spill with absorbent lab wipes.

  • Solvent Wetting (The Causality): Because the decyloxy chain makes the compound hydrophobic, water will bead off the powder. Carefully wet the wipes with Isopropanol (IPA) or Methanol . The alcohol disrupts the hydrophobic interactions, solubilizing the compound into the wipe without causing it to spread aggressively.

  • Wipe and Lift: Wipe from the perimeter of the spill toward the center to prevent expanding the contamination zone.

  • Secondary Wash: Wash the surface with a 1% Alconox (or similar surfactant) aqueous solution to remove residual solvent, followed by a final DI water wipe.

  • Segregation: Place all contaminated wipes immediately into a designated solid hazardous waste bag (see Section 4).

Cradle-to-Grave Waste Segregation Workflow

Proper disposal begins at the bench. Mixing incompatible waste streams not only violates EPA regulations but can trigger dangerous exothermic reactions or precipitate out the highly insoluble quinoline free-base, clogging waste lines.

WasteWorkflow Source 6-(Decyloxy)-7-ethoxyquinolin-4-ol Experimental Workflow SplitL Liquid Waste Streams Source->SplitL SplitS Solid Waste Streams Source->SplitS Hal Halogenated Organic (Chloroform/DCM extracts) SplitL->Hal Contains Halogens NonHal Non-Halogenated Organic (DMSO/MeOH/MeCN) SplitL->NonHal Halogen-Free Consumables Contaminated PPE & Plastics SplitS->Consumables Powder Residual Bulk Powder SplitS->Powder IncinerationL EPA-Compliant Incineration (UN2810 Toxic Liquid) Hal->IncinerationL NonHal->IncinerationL IncinerationS EPA-Compliant Incineration (UN2811 Toxic Solid) Consumables->IncinerationS Powder->IncinerationS

Caption: Cradle-to-grave waste segregation and disposal workflow for quinolin-4-ol derivatives.

Step-by-Step Disposal Procedures

Under no circumstances should 6-(decyloxy)-7-ethoxyquinolin-4-ol or its solutions be poured down the drain. The compound functions mechanistically by disrupting mitochondrial electron transport in target organisms[1]; introducing it to municipal wastewater can severely impact aquatic microbiological ecosystems.

Protocol A: Solid Waste Disposal (UN2811)

Applies to: Bulk powder, contaminated pipette tips, weighing boats, and spill cleanup wipes.

  • Primary Containment: Place all solid waste into a clear, 4-mil thick polyethylene bag.

    • Causality: 4-mil thickness provides puncture resistance against sharp plastic pipette tips, preventing breaches that could expose handlers to the toxic solid[2].

  • Double Bagging: Seal the primary bag (gooseneck tie and tape) and place it inside a secondary bag.

  • Rigid Outer Container: Transfer the double-bagged waste into a rigid, DOT-approved poly-drum or cardboard hazardous waste box lined with a final poly-liner.

  • Manifesting: Label the container explicitly as: "Hazardous Waste - Toxic Solid, Organic, N.O.S. (contains 6-(decyloxy)-7-ethoxyquinolin-4-ol), UN2811, Class 6.1"[2].

Protocol B: Liquid Waste Disposal (UN2810)

Applies to: Assay buffers, HPLC mobile phases, and extraction solvents containing the compound.

  • Solvent Segregation:

    • If the compound was dissolved in Chloroform or Dichloromethane, route to Halogenated Waste .

    • If dissolved in DMSO, Methanol, or Acetonitrile, route to Non-Halogenated Waste .

    • Causality: Mixing halogenated and non-halogenated waste drastically increases the cost of incineration, as halogens require specialized scrubbing to prevent the release of highly toxic dioxins during thermal destruction.

  • Container Selection: Use High-Density Polyethylene (HDPE) carboys.

    • Causality: HDPE provides superior impact resistance compared to glass. If a 4L glass bottle of contaminated DMSO shatters, the lipophilic compound will rapidly carry through the skin upon contact.

  • Venting: Ensure the waste carboy utilizes a vented cap. If residual oxidizers were accidentally introduced into the organic waste, the vented cap prevents catastrophic over-pressurization.

  • Manifesting: Label as "Hazardous Waste - Toxic Liquid, Organic, N.O.S., UN2810, Class 6.1"[2].

Final Environmental Disposition

By strictly adhering to the protocols above, the waste is routed to an EPA-approved commercial incinerator. At temperatures exceeding 1,000°C (1,832°F), the stable quinoline ring undergoes complete thermal oxidation, breaking down into elemental carbon dioxide, water vapor, and nitrogen oxides (NOx)[2]. This is the only scientifically validated method to ensure that the lipophilic, biologically active pharmacophore is permanently removed from the environmental cycle.

Sources

Handling

Personal protective equipment for handling 6-(Decyloxy)-7-ethoxyquinolin-4-ol

Advanced Operational and Safety Protocol for 6-(Decyloxy)-7-ethoxyquinolin-4-ol As a Senior Application Scientist overseeing the synthesis and formulation of quinoline-based therapeutics, I recognize that handling 6-(Dec...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational and Safety Protocol for 6-(Decyloxy)-7-ethoxyquinolin-4-ol

As a Senior Application Scientist overseeing the synthesis and formulation of quinoline-based therapeutics, I recognize that handling 6-(Decyloxy)-7-ethoxyquinolin-4-ol requires a highly nuanced approach. This compound—a critical intermediate structurally related to anticoccidial agents like decoquinate—presents unique logistical and safety challenges. Its defining chemical feature is the 10-carbon decyloxy chain, which imparts extreme lipophilicity.

This guide provides a self-validating, step-by-step operational framework designed to mitigate exposure risks, ensure experimental integrity, and maintain strict environmental compliance.

Physicochemical Risk Profiling & Causality

Before donning Personal Protective Equipment (PPE), one must understand why specific gear is chosen. The physicochemical properties of 6-(Decyloxy)-7-ethoxyquinolin-4-ol dictate our safety matrix.

Table 1: Physicochemical Hazards and Operational Implications

PropertyValue / CharacteristicOperational Implication (The "Why")
Physical State Solid, crystalline powderHigh risk of aerosolization during weighing. Requires respiratory protection and anti-static tools.
Lipophilicity (LogP) Highly HydrophobicReadily crosses the stratum corneum if dissolved in carrier solvents (DMSO/DMF).
Toxicity Profile Potential respiratory/skin irritantQuinoline derivatives can cause lethargy and respiratory distress upon systemic entry[2].
Environmental Aquatic Toxicity (H413)Cannot be disposed of down the sink. Requires specialized Class 6.1 incineration [1].

The Causality of Exposure: Because the compound is highly lipophilic, it is poorly soluble in water but highly soluble in aprotic solvents like Dimethyl Sulfoxide (DMSO) [4]. If a solution of this compound in DMSO contacts bare skin, the solvent acts as a molecular Trojan horse, dragging the quinolinol directly through the lipid bilayers of your skin and into the bloodstream.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, your PPE must account for both the dry powder and the solvated states.

  • Hand Protection (Double-Gloving Strategy):

    • Inner Glove: Standard Nitrile (4-5 mil) for basic tactile feedback.

    • Outer Glove: Neoprene or Butyl rubber.

    • Causality: Nitrile degrades rapidly upon contact with DMSO or DMF. The outer neoprene glove provides the chemical resistance required during the dissolution phase, while the inner nitrile glove acts as a fail-safe.

  • Respiratory Protection:

    • When handling the dry powder outside of a controlled environment, an N95 or P100 particulate respirator is mandatory.

    • Causality: The micro-particulates of quinoline derivatives can lodge in the alveolar space, causing severe respiratory irritation and potential systemic toxicity [2].

  • Eye and Body Protection:

    • Chemical splash goggles (not standard safety glasses) to prevent capillary absorption via the ocular mucosa.

    • A fully buttoned, flame-retardant laboratory coat with fitted cuffs.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the compound is handled without compromising the researcher or the assay.

Step 1: Environmental Preparation & Validation

  • Activate the chemical fume hood and verify the face velocity is between 80-100 feet per minute (fpm). This is your self-validating check before opening any container.

  • Lay down a disposable, static-dissipative bench mat. Causality: The dry powder is prone to static cling; a dissipative mat prevents the powder from aerosolizing when the container is opened.

Step 2: Weighing and Transfer

  • Use a grounded, stainless-steel spatula. Avoid plastic spatulas which generate static electricity.

  • Weigh the compound directly into a pre-tared, sealable glass vial (e.g., amber glass to prevent potential photo-degradation).

  • Seal the vial before removing it from the balance enclosure.

Step 3: Dissolution (The High-Risk Phase)

  • Inject the carrier solvent (e.g., DMSO) directly into the sealed vial through a septum, or open the vial strictly within the fume hood.

  • Vortex gently. Do not apply excessive heat (keep below 90°C) to prevent the generation of toxic nitrogen oxide (NOx) vapors [5].

G A 1. Fume Hood Validation (Face Velocity 80-100 fpm) B 2. Powder Weighing (Anti-Static Tools) A->B C 3. Solvent Addition (DMSO/DMF in Hood) B->C Spill Spill Event Detected B->Spill Powder Drop D 4. Experimental Assay (Keep < 90°C) C->D C->Spill Vial Break E 5. Decontamination (Solvent Wipe -> Soap) D->E F 6. Waste Disposal (UN2811 Class 6.1) E->F DryClean Dry Clean-up Protocol (No Water) Spill->DryClean DryClean->F

Operational workflow and spill response for 6-(Decyloxy)-7-ethoxyquinolin-4-ol.

Decontamination and Disposal Plan

Because quinoline derivatives pose long-lasting harmful effects to aquatic life, standard sink disposal is strictly prohibited [1].

Spill Response Protocol:

  • Dry Spills: Do not use water. Water will repel the lipophilic powder, spreading the contamination over a larger surface area. Use a HEPA-filtered vacuum or carefully sweep the powder using damp absorbent pads (dampened with a non-polar solvent or alcohol, not water) [3].

  • Wet Spills (in DMSO): Overlay the spill with an inert, highly absorbent material (e.g., vermiculite or diatomaceous earth). Scoop the slurry into a hazardous waste container using non-sparking tools.

Disposal Logistics:

  • Classification: Waste containing 6-(Decyloxy)-7-ethoxyquinolin-4-ol must be classified under UN2811, Toxic solid, organic, n.o.s., Hazard Class 6.1, Packing Group III [6].

  • Segregation: Store waste in a dedicated, clearly labeled, leak-proof polyethylene container. Do not mix with strong oxidizing agents, as quinolines can react violently, potentially emitting toxic nitrogen oxide gases during exothermic degradation.

  • Final Destruction: Transfer to an EPA-approved chemical waste facility for high-temperature incineration.

By adhering to these causally-driven protocols, laboratories can leverage the chemical utility of 6-(Decyloxy)-7-ethoxyquinolin-4-ol while maintaining an uncompromising standard of safety and environmental stewardship.

References

  • Echemi. "Decoquinate Safety Data Sheets." Echemi.com. 1

  • Santa Cruz Biotechnology. "5-Chloro-8-quinolinol / Quinoline Toxicity." SCBT.com. 2

  • Fisher Scientific. "SAFETY DATA SHEET - Toxic solid, organic, n.o.s." FisherSci.com. 3

  • Benchchem. "Dipalmitoyl Hydroxyproline - Handling lipophilic compounds." Benchchem.com. 4

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS.org. 5

  • Spectrum Chemical. "SAFETY DATA SHEET - Toxic solid, organic, n.o.s." SpectrumChemical.com. 6

Sources

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